molecular formula C17H28O3 B1149139 1,9-Caryolanediol 9-acetate

1,9-Caryolanediol 9-acetate

Cat. No.: B1149139
M. Wt: 280.4 g/mol
InChI Key: LRFYCTLMXJJJHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,9-Caryolanediol 9-acetate is a useful research compound. Its molecular formula is C17H28O3 and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1-hydroxy-4,4,8-trimethyl-9-tricyclo[6.3.1.02,5]dodecanyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28O3/c1-11(18)20-14-6-8-17(19)10-16(14,4)7-5-12-13(17)9-15(12,2)3/h12-14,19H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRFYCTLMXJJJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CCC2(CC1(CCC3C2CC3(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Discovery of 1,9-Caryolanediol 9-acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery of the natural product 1,9-Caryolanediol 9-acetate, a sesquiterpenoid isolated from the plant Sindora sumatrana. While the primary literature detailing the complete experimental protocols and comprehensive quantitative data is not publicly accessible through available resources, this document provides a consolidated overview of its discovery, chemical properties, and a generalized experimental workflow typical for the isolation of such compounds.

Chemical and Physical Properties

This compound is a sesquiterpenoid with the molecular formula C17H28O3 and a molecular weight of 280.4 g/mol .[1] It is described as a powder in its isolated form.[1] The purity of the compound has been confirmed to be greater than 98% by High-Performance Liquid Chromatography (HPLC), and its structure has been verified by Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

PropertyValueReference
Molecular Formula C17H28O3[1]
Molecular Weight 280.4 g/mol [1]
CAS Number 155488-34-9
Physical Description Powder[1]
Purity >98% (via HPLC)[1]

Natural Source and Discovery

This compound was first isolated from the herbs of Sindora sumatrana, a plant species native to Sumatra. The discovery was the result of phytochemical investigations into the constituents of this plant, which is a common approach in the field of natural product chemistry to identify novel bioactive compounds.

Experimental Protocols

While the specific experimental details from the original discovery are not available, a generalized protocol for the isolation of sesquiterpenoids from a plant source is outlined below. This protocol is based on standard methodologies in phytochemistry.

1. Plant Material Collection and Preparation:

  • The relevant plant parts (e.g., leaves, stems, or in the case of some related compounds from Sindora sumatrana, the dried pods) are collected.

  • The plant material is air-dried or freeze-dried to remove water content.

  • The dried material is ground into a fine powder to increase the surface area for extraction.

2. Extraction:

  • The powdered plant material is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration.

  • A common solvent for extracting sesquiterpenoids is methanol (B129727) or ethanol.

  • The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator.

3. Fractionation:

  • The crude extract is fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, and butanol). This step aims to separate compounds based on their polarity.

4. Chromatographic Purification:

  • The fraction containing the target compound (likely the less polar fractions for a sesquiterpenoid acetate) is subjected to one or more chromatographic techniques for purification.

  • Column Chromatography: Silica gel or alumina (B75360) is commonly used as the stationary phase, with a gradient of solvents (e.g., hexane-ethyl acetate) as the mobile phase.

  • High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC with a suitable column (e.g., C18) and mobile phase is employed to isolate the pure compound.

5. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the detailed chemical structure and stereochemistry.

    • Infrared (IR) Spectroscopy: To identify functional groups present in the molecule.

    • UV-Vis Spectroscopy: To identify any chromophores.

Visualizations

The following diagrams illustrate a generalized workflow for natural product discovery and the chemical structure of this compound.

experimental_workflow cluster_collection Plant Material cluster_processing Processing cluster_purification Purification cluster_analysis Analysis plant Sindora sumatrana drying Drying & Grinding plant->drying extraction Solvent Extraction drying->extraction fractionation Fractionation extraction->fractionation column_chrom Column Chromatography fractionation->column_chrom hplc HPLC column_chrom->hplc pure_compound This compound hplc->pure_compound structure_elucidation Structure Elucidation (NMR, MS) pure_compound->structure_elucidation

A generalized workflow for the isolation of a natural product.

Chemical structure of this compound.

Conclusion

References

Biological Activity of 1,9-Caryolanediol 9-acetate: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific databases and literature, there is currently no publicly available research detailing the biological activity, pharmacological effects, or mechanism of action of 1,9-Caryolanediol 9-acetate.

This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the biological properties of this compound. However, extensive searches have revealed a significant gap in the scientific literature concerning this specific chemical entity.

While many acetate-derivatized compounds of natural origin exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, no such studies have been published for this compound. Commercially, this compound is available from chemical suppliers, indicating its synthesis and isolation are achievable. However, it appears that its potential therapeutic properties have not yet been a subject of formal investigation or at least, the findings have not been disseminated in peer-reviewed journals or other public-domain scientific resources.

Therefore, it is not possible at this time to provide quantitative data on its biological activities, detailed experimental protocols, or diagrams of any associated signaling pathways. The absence of such information highlights a potential area for future research. Scientists with access to this compound are encouraged to investigate its bioactivity, as the caryolane skeleton, a common feature in natural products, is known to be a source of compounds with interesting pharmacological profiles.

Further research is warranted to elucidate the potential biological activities and therapeutic applications of this compound. Such studies would be foundational in determining if this compound holds any promise for future drug development.

1,9-Caryolanediol 9-acetate CAS number 155488-34-9 properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 155488-34-9 Molecular Formula: C₁₇H₂₈O₃ Molecular Weight: 280.4 g/mol

This technical guide provides a comprehensive overview of the current scientific understanding of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative belonging to the caryophyllane class. Due to the limited availability of public domain data, this document summarizes the foundational chemical information and places the compound within the broader context of related caryophyllane sesquiterpenoids, highlighting potential areas for future research and development.

Physicochemical Properties

Currently, detailed experimental data on the physicochemical properties of this compound are not extensively reported in peer-reviewed literature. The information available is primarily from chemical supplier databases.

Table 1: Physicochemical Data for this compound

PropertyValueSource
CAS Number 155488-34-9Chemical Supplier Databases
Molecular Formula C₁₇H₂₈O₃Chemical Supplier Databases
Molecular Weight 280.4 g/mol Calculated
Physical Description PowderBioCrick[1]
Purity >98%BioCrick[1]
Storage Temperature -20℃Immunomart[2]

Spectroscopic Data

Detailed, experimentally-derived spectroscopic data such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectra for this compound are not currently available in the public scientific literature. The structural elucidation of this compound would rely on a combination of these techniques.

Hypothetical Experimental Workflow for Structural Elucidation:

To fully characterize this compound, a standard set of spectroscopic and spectrometric analyses would be required. The following workflow outlines the typical experimental protocol.

G cluster_isolation Isolation & Purification cluster_analysis Structural Analysis cluster_confirmation Structure Confirmation Isolation Natural Source Extraction or Chemical Synthesis Purification Chromatography (e.g., HPLC, Column) Isolation->Purification NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS for Formula) Purification->MS IR Infrared Spectroscopy (Functional Groups) Purification->IR XRay X-ray Crystallography (If crystalline) Purification->XRay Structure Final Structure of This compound NMR->Structure MS->Structure IR->Structure XRay->Structure

Caption: A generalized workflow for the isolation, purification, and structural elucidation of a natural product like this compound.

Synthesis and Natural Occurrence

Detailed synthetic pathways or specific protocols for the laboratory synthesis of this compound are not described in the available literature.

Based on its caryophyllane skeleton, it is plausible that this compound is a naturally occurring compound. Caryophyllane sesquiterpenoids are widely distributed in the plant kingdom and have also been isolated from marine organisms and fungi. Further phytochemical investigations of these sources may reveal the natural origins of this compound.

Biological Activity and Potential Applications

While there is no specific biological activity data for this compound, the broader class of caryophyllane sesquiterpenoids is known for a range of pharmacological effects. These include anti-inflammatory, antimicrobial, and anticancer activities. The presence of the acetate (B1210297) functional group may influence the compound's lipophilicity and bioavailability, potentially modulating its biological effects compared to the parent diol.

Potential Signaling Pathways for Investigation:

Given the known activities of related compounds, future research into the biological effects of this compound could explore its interaction with key inflammatory and cell signaling pathways.

G cluster_compound Compound of Interest cluster_pathways Potential Target Pathways cluster_outcomes Potential Biological Outcomes Compound This compound NFkB NF-κB Signaling (Inflammation) Compound->NFkB Modulation MAPK MAPK Signaling (Cell Proliferation, Apoptosis) Compound->MAPK Modulation PI3K_Akt PI3K-Akt Signaling (Cell Survival) Compound->PI3K_Akt Modulation Antimicrobial Antimicrobial Effects Compound->Antimicrobial Direct Interaction? AntiInflammatory Anti-inflammatory Effects NFkB->AntiInflammatory Anticancer Anticancer Activity MAPK->Anticancer PI3K_Akt->Anticancer

Caption: Hypothetical signaling pathways that could be investigated for the biological activity of this compound based on related compounds.

Experimental Protocols

As no specific experimental studies on this compound have been published, detailed protocols cannot be provided. However, standard methodologies for investigating similar natural products would be applicable.

General Protocol for In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages):

  • Cell Culture: Culture murine macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow to adhere overnight.

  • Treatment: Pre-treat cells with varying concentrations of this compound (dissolved in DMSO, final concentration ≤0.1%) for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

  • Nitric Oxide (NO) Assay: Measure the production of nitric oxide in the culture supernatant using the Griess reagent.

  • Cytotoxicity Assay: Assess cell viability using an MTT or similar assay to rule out cytotoxic effects.

  • Data Analysis: Calculate the IC₅₀ value for the inhibition of NO production.

Conclusion and Future Directions

This compound is a caryophyllane sesquiterpenoid for which there is currently a significant lack of publicly available scientific data. While its basic chemical identity is established, its physicochemical properties, spectroscopic characteristics, natural sources, and biological activities remain to be elucidated.

Future research should focus on:

  • Isolation and Characterization: Isolation from natural sources or chemical synthesis followed by full spectroscopic characterization (NMR, MS, IR).

  • Biological Screening: Evaluation of its anti-inflammatory, antimicrobial, and cytotoxic properties.

  • Mechanism of Action Studies: Investigation of its effects on relevant cellular signaling pathways to understand its mode of action.

The information presented in this guide serves as a foundational starting point for researchers and drug development professionals interested in this potentially bioactive molecule.

References

Uncharted Territory: The Therapeutic Potential of 1,9-Caryolanediol 9-acetate Awaits Exploration

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a significant gap in the understanding of the therapeutic effects of 1,9-Caryolanediol 9-acetate. Despite the promising biological activities observed in structurally related acetate-containing natural products, direct experimental evidence and in-depth studies on this specific molecule are currently unavailable.

While the core requirements of this technical guide—quantitative data, detailed experimental protocols, and signaling pathway visualizations—cannot be fulfilled due to the absence of specific research on this compound, this report serves to highlight the existing knowledge vacuum and underscore the potential avenues for future investigation. The compound is commercially available from chemical suppliers, identified by its CAS number 155488-34-9 and molecular formula C17H28O3.[1][2][3]

The Promise of Related Acetate (B1210297) Compounds

Research into other natural acetate compounds offers a compelling rationale for prioritizing the study of this compound. For instance, Cacalol Acetate , a derivative of the sesquiterpene cacalol, has demonstrated significant anticancer properties.[4][5][6] In vitro studies on the HeLa human cervical cancer cell line have shown its efficacy as an antiproliferative, pro-apoptotic, cytostatic, and anti-migratory agent.[4][5][7] Notably, its antitumor activities were found to be more potent than the control, indole-3-carbinol (B1674136) (I3C).[4][5] Cacalol Acetate has also been noted for its anti-inflammatory properties.[5][7]

Similarly, Linalyl acetate , a major component of many essential oils, has been investigated for its anti-inflammatory effects.[8][9][10][11] Studies using a carrageenin-induced edema model in rats have indicated its ability to reduce inflammation, suggesting a potential role as an anti-inflammatory agent.[8][9] Furthermore, Geranyl acetate has shown potent anticancer effects against colon cancer cells by inducing apoptosis, DNA damage, and cell cycle arrest.[12]

These examples from related acetate-containing natural products underscore the potential for this compound to possess valuable therapeutic properties, including but not limited to anti-inflammatory and anticancer activities.

Future Directions: A Call for Investigation

The lack of data on this compound presents a clear opportunity for novel research. Future studies should aim to:

  • Elucidate the fundamental biological activities: Initial in vitro screening assays are necessary to determine its cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.

  • Identify molecular targets and mechanisms of action: Should initial screenings yield positive results, subsequent research should focus on identifying the specific signaling pathways modulated by the compound. Techniques such as transcriptomics, proteomics, and targeted biochemical assays will be crucial.

  • Conduct preclinical in vivo studies: Promising in vitro findings should be validated in animal models of relevant diseases to assess efficacy, pharmacokinetics, and safety.

Conclusion

While this guide cannot provide the detailed technical information initially requested for this compound, it brings to light the untapped research potential of this natural product. The demonstrated therapeutic efficacy of analogous acetate compounds provides a strong impetus for the scientific community to embark on a thorough investigation of this compound. Such efforts are essential to unlock its potential as a novel therapeutic agent for the benefit of human health. The path to understanding its biological role and potential applications in drug discovery remains to be charted.

References

Unraveling the Enigma: The Mechanism of Action of 1,9-Caryolanediol 9-acetate Remains Undefined

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the therapeutic potential of natural compounds, a comprehensive understanding of the mechanism of action for 1,9-Caryolanediol 9-acetate, a sesquiterpenoid derivative, remains elusive. A thorough review of the existing scientific literature reveals a significant gap in knowledge regarding its specific biological activities, signaling pathways, and the experimental protocols used to evaluate them. Currently, publicly available data is limited to basic chemical identifiers, such as its CAS number (155488-34-9) and molecular formula (C17H28O3), with most sources categorizing it as a natural product for research purposes.

At present, there are no detailed studies that would allow for the creation of a comprehensive technical guide as requested. Key information that is currently unavailable includes:

  • Quantitative Biological Data: There is a lack of published research detailing the specific biological effects of this compound. Consequently, no quantitative data, such as IC50 values, binding constants, or dose-response relationships, can be compiled into structured tables.

  • Defined Signaling Pathways: The molecular targets and signaling cascades through which this compound may exert its effects have not been elucidated. As a result, the creation of diagrams for any signaling pathways is not possible.

  • Experimental Protocols: Without published studies on its biological activity, there are no established and detailed experimental methodologies to report.

While the acetate (B1210297) functional group is common in many biologically active molecules, and other caryolane sesquiterpenoids have been investigated for various properties, it is not scientifically sound to extrapolate these findings to this compound without direct experimental evidence.

This lack of specific data underscores a critical area for future research. Investigations into the potential cytotoxic, anti-inflammatory, antimicrobial, or other biological activities of this compound are needed to begin to understand its mechanism of action and potential therapeutic applications. Such studies would be the first step in generating the necessary data to populate the detailed technical guide requested.

For researchers, scientists, and drug development professionals interested in this compound, the current state of knowledge represents a veritable "blank slate," offering a unique opportunity for novel discovery. Future research efforts should focus on systematic screening for biological activity, followed by target identification and pathway analysis to lay the foundational knowledge for this intriguing natural product.

In Vitro Profile of 1,9-Caryolanediol 9-acetate: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: To date, specific in vitro studies on 1,9-Caryolanediol 9-acetate are not available in the public domain. This technical guide provides a predictive overview of its potential biological activities based on in vitro studies of structurally related caryophyllane sesquiterpenes, such as β-caryophyllene and β-caryophyllene oxide. The experimental protocols and potential mechanisms of action are extrapolated from this body of literature to provide a foundational resource for future research.

Executive Summary

This compound is a sesquiterpenoid belonging to the caryophyllane class. While this specific molecule awaits detailed investigation, its structural analogs have demonstrated notable anti-inflammatory and anticancer properties in a variety of in vitro models. This guide synthesizes the available data on these related compounds to forecast the potential bioactivities and mechanisms of action of this compound, providing a framework for its future preclinical evaluation.

Potential Anticancer Activity

Based on studies of analogous caryophyllane sesquiterpenes, this compound is hypothesized to possess cytotoxic and antiproliferative effects against various cancer cell lines. The primary mechanism is likely the induction of apoptosis.

Quantitative Data from Analogous Compounds

The following table summarizes the cytotoxic activities of β-caryophyllene and β-caryophyllene oxide against several human cancer cell lines. These values, presented as IC50 (the concentration required to inhibit the growth of 50% of cells), offer a potential range of efficacy for this compound.

CompoundCell LineCancer TypeIC50 (µM)Reference
β-caryophylleneHCT-116Colorectal Carcinoma19[1][2]
β-caryophyllene oxideA549Lung Carcinoma124.1 (µg/mL)[3][4]
β-caryophyllene oxidePC-3Prostate CancerNot specified[5]
β-caryophyllene oxideMCF-7Breast CancerNot specified[5]
Key Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT-116) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Predicted Signaling Pathway: Induction of Apoptosis

Caryophyllane sesquiterpenes are known to induce apoptosis in cancer cells through the intrinsic pathway, which involves the mitochondria.

apoptosis_pathway This compound This compound ROS Generation ROS Generation This compound->ROS Generation Bax Bax This compound->Bax Upregulates Bcl-2 Bcl-2 This compound->Bcl-2 Downregulates Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Bax->Mitochondrial Dysfunction Bcl-2->Mitochondrial Dysfunction Caspase-9 Activation Caspase-9 Activation Cytochrome c Release->Caspase-9 Activation Caspase-3 Activation Caspase-3 Activation Caspase-9 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Predicted Apoptotic Pathway of this compound.

Potential Anti-inflammatory Activity

The anti-inflammatory properties of caryophyllane sesquiterpenes are well-documented, primarily through the inhibition of the NF-κB signaling pathway. It is plausible that this compound exhibits similar activity.

Quantitative Data from Analogous Compounds

The following table presents the inhibitory effects of various sesquiterpenes on inflammatory markers.

CompoundCell LineAssayIC50 (µM)Reference
GlutinoneMouse Peritoneal CellsPGE2 Release3.61[6]
5-epi-kutdtriolMouse Peritoneal CellsPGE2 Release1.28[6]
LucinoneMouse Peritoneal CellsPGE2 Release42.69[6]
KutdtriolMouse Peritoneal CellsPGE2 Release39[6]
Key Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Principle: Activated macrophages produce NO, which is rapidly oxidized to nitrite (B80452). The Griess reagent reacts with nitrite to form a purple azo compound, the absorbance of which is proportional to the NO concentration.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution) and incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each concentration of the test compound relative to the LPS-stimulated control.

Predicted Signaling Pathway: Inhibition of NF-κB

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Caryophyllane sesquiterpenes are thought to inhibit this pathway, thereby reducing the expression of pro-inflammatory genes.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB NF-κB IκBα->NF-κB Inhibits IκBα-P IκBα-P IκBα->IκBα-P NF-κB_nuc NF-κB NF-κB->NF-κB_nuc Translocation Proteasome Proteasome IκBα-P->Proteasome Degradation Proteasome->NF-κB Releases Gene Transcription Gene Transcription NF-κB_nuc->Gene Transcription Induces Pro-inflammatory Gene Expression This compound This compound This compound->IKK Inhibits

Predicted Inhibition of the NF-κB Pathway.

Conclusion and Future Directions

While direct experimental data for this compound is currently lacking, the wealth of information available for its structural analogs strongly suggests its potential as a dual anti-inflammatory and anticancer agent. The methodologies and mechanistic insights presented in this guide provide a solid foundation for initiating in vitro studies to confirm these predicted activities. Future research should focus on performing the described assays to generate specific quantitative data for this compound, elucidating its precise mechanisms of action, and ultimately evaluating its therapeutic potential.

References

An In-Depth Technical Guide to 1,9-Caryolanediol 9-acetate: A Research Chemical Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive overview of the research chemical 1,9-Caryolanediol 9-acetate. Due to the limited availability of published research on this specific compound, this document focuses on its fundamental chemical properties and provides a framework for potential future investigation based on related compounds.

Chemical and Physical Properties

This compound is a natural product, classified as a research chemical.[1] Its fundamental properties are summarized in the table below.

PropertyValueSource
CAS Number 155488-34-9[1][2]
Molecular Formula C17H28O3[1]
Molecular Weight 280.40 g/mol [3]
Storage Temperature -20°C or 2-8°C (dry, sealed)[1][3]
SMILES CC(=O)O[C@H]1CC[C@@]2(O)C[C@]1(C)CC[C@@H]1[C@@H]2CC1(C)C[1]

Biological Activity and Potential Research Areas

Currently, there is a notable lack of specific research into the biological activities and mechanisms of action of this compound. However, the caryophyllane skeleton, to which this compound belongs, is a common motif in a variety of natural products with documented biological effects. This suggests potential avenues for future research.

For instance, other acetate-containing natural products have demonstrated a range of biological activities, including anti-inflammatory and antimicrobial effects. While not directly transferable, these findings could inform initial hypotheses for the bioactivity of this compound.

Experimental Protocols: A General Framework

Detailed experimental protocols for this compound are not available in the current body of scientific literature. Researchers interested in investigating this compound would need to adapt general protocols for similar natural products. A potential workflow for preliminary investigation is outlined below.

Caption: A generalized workflow for the investigation of a novel research chemical.

Signaling Pathways: A Hypothetical Framework

Given the absence of specific data for this compound, any depiction of signaling pathways would be purely speculative. However, based on the activities of structurally related compounds, one might hypothesize involvement in common inflammatory or microbial pathogenesis pathways. A generic representation of a hypothetical signaling cascade that could be investigated is provided below.

signaling_pathway Compound 1,9-Caryolanediol 9-acetate Receptor Cell Surface Receptor Compound->Receptor Binding Kinase1 Kinase Cascade 1 Receptor->Kinase1 Activation Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (e.g., Cytokines) Nucleus->GeneExpression BiologicalResponse Biological Response (e.g., Inflammation) GeneExpression->BiologicalResponse

Caption: A hypothetical signaling pathway for a bioactive compound.

Future Directions

The field would greatly benefit from foundational research on this compound. Key areas for future investigation include:

  • Isolation and Synthesis: Development of efficient methods for obtaining pure this compound.

  • Biological Screening: A broad-based screening to identify any significant biological activities.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways involved in its biological effects.

References

Preliminary Bioactivity Screening of 1,9-Caryolanediol 9-acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid derivative of β-caryophyllene. Sesquiterpenoids are a large class of naturally occurring compounds known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Given the established bioactivities of caryophyllene (B1175711) derivatives and other sesquiterpenoid acetates, this compound presents itself as a molecule of interest for further pharmacological investigation. This document outlines a proposed strategy for the preliminary in vitro screening of its potential anticancer and anti-inflammatory properties.

Potential Bioactivities and Screening Strategy

Based on the activities of structurally similar compounds, the primary areas for preliminary bioactivity screening of this compound should focus on its potential as an anticancer and anti-inflammatory agent.

Anticancer Activity

Derivatives of β-caryophyllene have demonstrated cytotoxic effects against various cancer cell lines. For instance, some derivatives have been shown to induce apoptosis and cell cycle arrest in colon cancer cells.[1][2] A preliminary screening for anticancer activity should therefore involve assessing the cytotoxicity of this compound against a panel of human cancer cell lines.

Anti-inflammatory Activity

Many sesquiterpenoids and their acetate (B1210297) derivatives are known to possess anti-inflammatory properties.[3] These effects are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB pathway. A logical first step in assessing the anti-inflammatory potential of this compound is to evaluate its ability to inhibit the production of inflammatory mediators in a relevant cell-based model.

Data Presentation: Hypothetical Screening Results

The following tables are templates for summarizing potential quantitative data from the proposed preliminary screening assays.

Table 1: In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)
HT-29Colon CarcinomaData to be determined
MCF-7Breast AdenocarcinomaData to be determined
A549Lung CarcinomaData to be determined
HeLaCervical CancerData to be determined

IC₅₀: The concentration of the compound that inhibits 50% of cell growth.

Table 2: Effect of this compound on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production (% of Control)Cell Viability (%)
1Data to be determinedData to be determined
10Data to be determinedData to be determined
50Data to be determinedData to be determined
100Data to be determinedData to be determined

Experimental Protocols

The following are detailed methodologies for the key proposed experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from methodologies used for assessing the anticancer activity of other sesquiterpenoids.

  • Cell Culture: Human cancer cell lines (e.g., HT-29, MCF-7, A549, HeLa) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for 48 hours. A vehicle control (DMSO) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol is a standard method for assessing the anti-inflammatory activity of compounds in vitro.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated with various concentrations of this compound for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Griess Reagent Reaction: 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubated for 10 minutes at room temperature. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO production inhibition is calculated relative to the LPS-stimulated control. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualization of Workflows and Pathways

The following diagrams illustrate the proposed experimental workflow and a potential signaling pathway that may be modulated by this compound.

experimental_workflow cluster_screening Preliminary Bioactivity Screening cluster_anticancer Anticancer Assays cluster_anti_inflammatory Anti-inflammatory Assays start This compound anticancer Anticancer Screening start->anticancer anti_inflammatory Anti-inflammatory Screening start->anti_inflammatory mtt MTT Assay (Cytotoxicity) anticancer->mtt griess Griess Assay (NO Production) anti_inflammatory->griess apoptosis Apoptosis Assay (e.g., Annexin V) mtt->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) apoptosis->cell_cycle elisa ELISA (Cytokine Levels) griess->elisa western_blot Western Blot (Protein Expression) elisa->western_blot

Proposed experimental workflow for screening this compound.

nf_kb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikk->ikb Phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb Releases nfkb_nuc NF-κB (p50/p65) nfkb->nfkb_nuc Translocates compound This compound compound->ikk Inhibits? dna DNA nfkb_nuc->dna genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) dna->genes

Potential inhibition of the NF-κB signaling pathway.

References

An In-depth Technical Guide to the Biosynthetic Pathway of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a naturally occurring sesquiterpenoid derivative with potential applications in life sciences research. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential and for developing sustainable production methods through metabolic engineering. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, from its primary precursors to the final acetylated product. The pathway is initiated from the common sesquiterpene precursor, farnesyl pyrophosphate (FPP), and proceeds through the key intermediate β-caryophyllene. Subsequent oxidation, hydration, and acetylation steps, while not fully elucidated in a single biological system, are proposed based on known enzymatic reactions in terpenoid metabolism.

This guide summarizes available quantitative data, details relevant experimental protocols, and provides visualizations of the metabolic pathway to facilitate further research and development in this area.

Putative Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to occur in four main stages, starting from the central isoprenoid pathway intermediate, farnesyl pyrophosphate (FPP).

  • Formation of β-Caryophyllene: Farnesyl pyrophosphate (FPP), derived from either the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, undergoes a cyclization reaction catalyzed by β-caryophyllene synthase (CPS) to form the bicyclic sesquiterpene, β-caryophyllene.

  • Epoxidation of β-Caryophyllene: The exocyclic double bond of β-caryophyllene is epoxidized to form β-caryophyllene oxide . This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP) .

  • Hydrolysis of β-Caryophyllene Oxide: The epoxide ring of β-caryophyllene oxide is hydrolyzed to yield a diol. While the specific enzyme is not definitively identified, this transformation is characteristic of an epoxide hydrolase (EH) , which would open the epoxide to form 1,9-caryolanediol .

  • Acetylation of 1,9-Caryolanediol: The final step involves the acetylation of the hydroxyl group at the C-9 position of 1,9-caryolanediol to produce This compound . This reaction is catalyzed by an alcohol acetyltransferase (AAT) , which utilizes acetyl-CoA as the acetyl donor.

Biosynthetic_Pathway FPP Farnesyl Pyrophosphate (FPP) Caryophyllene (B1175711) β-Caryophyllene FPP->Caryophyllene β-Caryophyllene Synthase (CPS) CaryophylleneOxide β-Caryophyllene Oxide Caryophyllene->CaryophylleneOxide Cytochrome P450 Monooxygenase (CYP) Caryolanediol 1,9-Caryolanediol CaryophylleneOxide->Caryolanediol Epoxide Hydrolase (EH) FinalProduct This compound Caryolanediol->FinalProduct Alcohol Acetyltransferase (AAT)

Figure 1: Putative biosynthetic pathway of this compound.

Quantitative Data

Quantitative data for the entire biosynthetic pathway of this compound is limited. However, data for the initial steps, particularly the production of β-caryophyllene, are available from various metabolic engineering studies.

Enzyme/ProductOrganism/SystemTiter/Kinetic ParameterReference
β-CaryophylleneE. coli (engineered)5142 mg/L[1]
β-CaryophylleneY. lipolytica (engineered)318.5 mg/L[2]
β-CaryophylleneN. benthamiana (transient expression of A. annua CPS)26.5 ± 1 mg/kg fresh weight[3]
β-Caryophyllene Synthase (A. argyi)S. cerevisiae (engineered)15.6 g/L (of β-caryophyllene)[4]
Cytochrome P450 3A4Human liver microsomesKi for β-caryophyllene oxide: 46.6 µM[5]
Alcohol Acyltransferase (F. ananassa)Purified enzymeKm for Heptanol: 0.73 mM; Km for Hexanoyl-CoA: 0.41 mM[6]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the this compound biosynthetic pathway.

β-Caryophyllene Synthase Assay

This protocol is adapted from studies on recombinant β-caryophyllene synthase.[3]

Objective: To determine the activity of β-caryophyllene synthase by quantifying the amount of β-caryophyllene produced from farnesyl pyrophosphate (FPP).

Materials:

  • Purified recombinant β-caryophyllene synthase

  • Assay buffer: 20 mM Tris-HCl (pH 7.0), 20 mM MgCl₂, 10% (v/v) glycerol, 2 mM DTT

  • Farnesyl pyrophosphate (FPP) solution (20 µM)

  • Dodecane (B42187) (for extraction)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare the reaction mixture in a 2 mL glass vial:

    • 450 µL of assay buffer

    • 10 µg of purified β-caryophyllene synthase

    • 50 µL of 200 µM FPP solution (final concentration 20 µM)

  • Overlay the reaction mixture with 50 µL of dodecane to capture the volatile product.

  • Incubate the reaction at 30°C for 4 hours in a water bath.

  • After incubation, vortex the vial vigorously to ensure complete extraction of β-caryophyllene into the dodecane layer.

  • Centrifuge briefly to separate the phases.

  • Analyze 1 µL of the dodecane phase by GC-MS.

GC-MS Analysis:

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Injector Temperature: 250°C.

  • Oven Program: 50°C for 5 min, then ramp to 200°C at 2°C/min, and finally to 300°C at 25°C/min, hold for 5 min.[3]

  • Carrier Gas: Helium.

  • Mass Spectrometer: Scan range m/z 34-400.

  • Identification: Compare the retention time and mass spectrum with an authentic β-caryophyllene standard.

  • Quantification: Generate a standard curve using known concentrations of β-caryophyllene.

CPS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction and Extraction cluster_analysis Analysis Buffer Assay Buffer Mix Reaction Mixture Buffer->Mix Enzyme CPS Enzyme Enzyme->Mix FPP FPP Solution FPP->Mix Incubate Incubate at 30°C Mix->Incubate Extract Overlay with Dodecane & Vortex Incubate->Extract GCMS GC-MS Analysis Extract->GCMS Quantify Quantification GCMS->Quantify

Figure 2: Experimental workflow for β-caryophyllene synthase assay.
Cytochrome P450-Mediated Epoxidation of β-Caryophyllene

This protocol is a general guide for assessing the activity of cytochrome P450 enzymes on terpene substrates.[7][8]

Objective: To determine if a specific cytochrome P450 can convert β-caryophyllene to β-caryophyllene oxide.

Materials:

  • Microsomes or purified recombinant cytochrome P450 and its reductase partner

  • Reaction buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺)

  • β-Caryophyllene solution (in a suitable solvent like DMSO)

  • Ethyl acetate (B1210297) (for extraction)

  • GC-MS

Procedure:

  • Prepare the reaction mixture in a glass tube:

    • Reaction buffer

    • Microsomes (e.g., 0.5 mg/mL protein) or purified P450 and reductase

    • NADPH regenerating system

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding β-caryophyllene to a final concentration of, for example, 100 µM.

  • Incubate at 37°C for a specified time (e.g., 30-60 minutes) with shaking.

  • Stop the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Vortex vigorously to extract the products.

  • Centrifuge to separate the phases.

  • Transfer the organic (upper) layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

GC-MS Analysis:

  • Use a similar GC-MS program as described for the β-caryophyllene synthase assay.

  • Identify β-caryophyllene oxide by comparing its retention time and mass spectrum with an authentic standard.

Epoxide Hydrolase Assay

This is a general protocol for determining epoxide hydrolase activity, which can be adapted for β-caryophyllene oxide.[9][10]

Objective: To measure the conversion of β-caryophyllene oxide to a diol product.

Materials:

  • Cell lysate or purified epoxide hydrolase

  • Assay buffer: 25 mM BisTris-HCl (pH 7.0) containing 0.1 mg/mL BSA

  • β-Caryophyllene oxide solution (in DMSO)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • GC-MS or HPLC

Procedure:

  • Prepare the reaction mixture:

    • Assay buffer

    • Enzyme solution

  • Pre-incubate at 30°C for 5 minutes.

  • Start the reaction by adding β-caryophyllene oxide to a final concentration (e.g., 50 µM). The final DMSO concentration should be low (e.g., <1%).

  • Incubate at 30°C for a defined period.

  • Stop the reaction and extract the product as described for the cytochrome P450 assay.

  • Analyze the extracted product by GC-MS or HPLC to detect the formation of the diol. The diol product will be more polar than the epoxide.

Alcohol Acetyltransferase Assay

This protocol is based on general methods for assaying plant alcohol acetyltransferases.[6][11]

Objective: To determine the ability of an alcohol acetyltransferase to acetylate 1,9-caryolanediol.

Materials:

  • Plant protein extract or purified alcohol acetyltransferase

  • Assay buffer: e.g., 50 mM Tris-HCl (pH 7.5)

  • 1,9-Caryolanediol (substrate)

  • Acetyl-CoA (co-substrate)

  • Organic solvent for extraction (e.g., hexane (B92381) or ethyl acetate)

  • GC-MS

Procedure:

  • Prepare the reaction mixture in a glass vial:

    • Assay buffer

    • Enzyme preparation

    • 1,9-Caryolanediol (e.g., 1 mM)

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding acetyl-CoA (e.g., 0.5 mM).

  • Incubate at 30°C for a suitable time (e.g., 30-60 minutes).

  • Stop the reaction and extract the product with an organic solvent.

  • Analyze the organic phase by GC-MS to detect the formation of this compound.

Conclusion

The biosynthetic pathway of this compound, while not fully elucidated in a single organism, can be putatively reconstructed based on known enzymatic reactions in terpenoid metabolism. This guide provides a framework for researchers to investigate this pathway further. The key enzymes—β-caryophyllene synthase, cytochrome P450 monooxygenase, epoxide hydrolase, and alcohol acetyltransferase—represent targets for gene discovery and characterization. The provided experimental protocols offer a starting point for the functional analysis of these enzymes and the quantification of their products. Future research should focus on identifying the specific genes and enzymes responsible for the later steps of this pathway in organisms that produce this compound. Such knowledge will be invaluable for the development of microbial cell factories for the sustainable production of this and other valuable caryophyllane-type sesquiterpenoids.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

These application notes provide a detailed protocol for the synthesis of 1,9-Caryolanediol 9-acetate, a derivative of the natural sesquiterpene caryophyllene (B1175711). The synthesis is proposed as a two-step process commencing with the acid-catalyzed rearrangement and hydration of (-)-caryophyllene oxide to yield 1,9-Caryolanediol, followed by selective acetylation of the C-9 hydroxyl group. This document is intended for researchers in organic synthesis, medicinal chemistry, and drug development, offering a comprehensive guide to the preparation of this compound for further investigation.

Physicochemical and Analytical Data

The following tables summarize the known properties of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
CAS Number 155488-34-9[1][2][3][4]
Physical Description Powder[1]
Storage Store in a sealed, cool, and dry condition[1]

Table 2: Analytical Data Summary

AnalysisResult
Purity (HPLC) >98%[1]
Structure (NMR) Consistent with the structure of this compound[1]

Proposed Synthesis Pathway

The synthesis of this compound is proposed to proceed via a two-step reaction sequence starting from commercially available (-)-caryophyllene oxide. The initial step involves an acid-catalyzed epoxide ring-opening, followed by intramolecular cyclization and hydration to form the diol intermediate, 1,9-Caryolanediol. Subsequent selective acetylation of the secondary hydroxyl group at the C-9 position yields the final product.

Start (-)-Caryophyllene Oxide Step1 Acid-Catalyzed Rearrangement and Hydration Start->Step1 Intermediate 1,9-Caryolanediol Step1->Intermediate Step2 Selective Acetylation Intermediate->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Experimental Protocols

3.1. Step 1: Synthesis of 1,9-Caryolanediol from (-)-Caryophyllene Oxide

This protocol is based on established methods for the acid-catalyzed rearrangement of caryophyllene oxide to form diol products.[5][6][7]

  • Materials:

  • Procedure:

    • Dissolve (-)-caryophyllene oxide (1.0 eq) in a 1:1 mixture of acetone and deionized water.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add 0.1 M sulfuric acid (0.1 eq) dropwise with constant stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane (B92381) and ethyl acetate to afford pure 1,9-Caryolanediol.

3.2. Step 2: Synthesis of this compound from 1,9-Caryolanediol

This protocol employs standard conditions for selective acetylation of a secondary alcohol in the presence of a tertiary alcohol.

  • Materials:

  • Procedure:

    • Dissolve 1,9-Caryolanediol (1.0 eq) in dry pyridine under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C.

    • Add acetic anhydride (1.1 eq) dropwise.

    • Stir the reaction mixture at 0 °C for 4-6 hours.

    • Monitor the reaction by TLC for the disappearance of the starting material.

    • Quench the reaction by the slow addition of deionized water.

    • Extract the mixture with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash successively with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield this compound.

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

cluster_step1 Step 1: Diol Synthesis cluster_step2 Step 2: Acetylation S1_Reaction Reaction: (-)-Caryophyllene Oxide + H₂SO₄/H₂O S1_Workup Neutralization & Aqueous Workup S1_Reaction->S1_Workup S1_Purification Column Chromatography S1_Workup->S1_Purification S2_Reaction Reaction: Diol + Acetic Anhydride/Pyridine S1_Purification->S2_Reaction 1,9-Caryolanediol S2_Workup Aqueous Workup S2_Reaction->S2_Workup S2_Purification Column Chromatography S2_Workup->S2_Purification FinalProduct 1,9-Caryolanediol 9-acetate S2_Purification->FinalProduct Final Product

Caption: Overall workflow for the synthesis of this compound.

Safety Precautions

All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. Handle all chemicals with care, consulting the relevant Safety Data Sheets (SDS) before use. Pyridine and acetic anhydride are corrosive and have strong odors. Sulfuric acid and hydrochloric acid are highly corrosive. Dichloromethane is a volatile solvent and a suspected carcinogen. Proper waste disposal procedures should be followed.

References

Application Note & Protocol: High-Purity Isolation of 1,9-Caryolanediol 9-acetate from Eremophila spathulata

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

1,9-Caryolanediol 9-acetate is a caryophyllane sesquiterpenoid of interest for its potential pharmacological activities, characteristic of this class of natural products which includes anti-inflammatory and antimicrobial properties.[1][2][3][4][5][6] This document outlines a detailed protocol for the isolation and purification of this compound from the leaves of Eremophila spathulata, a plant known to be a rich source of caryophyllane sesquiterpenoids.[7][8] The methodology employs a systematic approach of solvent extraction followed by multi-step chromatography, including vacuum liquid chromatography (VLC) and high-performance liquid chromatography (HPLC), to yield the target compound with high purity. This protocol is intended for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Caryophyllane sesquiterpenoids are a diverse class of natural products characterized by a unique bicyclic skeleton formed by the fusion of a cyclobutane (B1203170) and a cyclononane (B1620106) ring.[2][7][8] These compounds, frequently isolated from various plants, have demonstrated a wide range of biological activities.[2][9] this compound is a member of this family, and its effective isolation is crucial for further investigation into its therapeutic potential. The protocol described herein provides a robust and reproducible method for obtaining high-purity this compound, suitable for detailed spectroscopic analysis and biological screening.

Experimental Workflow

G cluster_0 Plant Material Preparation cluster_1 Extraction cluster_2 Preliminary Purification cluster_3 Chromatographic Separation cluster_4 Final Product A Collection of Eremophila spathulata leaves B Air-drying and grinding of leaves A->B C Maceration with Methanol (B129727) B->C D Filtration and Concentration C->D E Crude Methanolic Extract D->E F Liquid-Liquid Partitioning (n-hexane, ethyl acetate) E->F G Ethyl Acetate (B1210297) Fraction F->G Select EtOAc phase H Vacuum Liquid Chromatography (VLC) (Silica Gel, Hexane-EtOAc gradient) G->H I Fraction Pooling based on TLC H->I J Semi-preparative HPLC (C18, MeCN-H2O gradient) I->J K Pure this compound J->K

Caption: Workflow for the isolation and purification of this compound.

Materials and Reagents

Material/ReagentGradeSupplier
Eremophila spathulata leaves-Botanical source
Methanol (MeOH)ACSSigma-Aldrich
n-HexaneACSFisher Scientific
Ethyl Acetate (EtOAc)ACSVWR
Acetonitrile (B52724) (MeCN)HPLCFisher Scientific
WaterHPLCMillipore
Silica (B1680970) Gel 60 (for VLC)230-400 meshMerck
TLC Plates (Silica Gel 60 F254)-Merck
This compound standard>98%BioCrick[10]

Experimental Protocols

1. Plant Material Preparation and Extraction

  • Air-dry the leaves of Eremophila spathulata at room temperature for 7-10 days until brittle.

  • Grind the dried leaves into a fine powder using a mechanical grinder.

  • Macerate the powdered leaves (1 kg) in methanol (5 L) at room temperature for 72 hours with occasional stirring.

  • Filter the extract through Whatman No. 1 filter paper.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude methanolic extract.

2. Solvent Partitioning

  • Suspend the crude methanolic extract (approx. 100 g) in 500 mL of water.

  • Perform liquid-liquid partitioning successively with n-hexane (3 x 500 mL) and ethyl acetate (3 x 500 mL).

  • Combine the ethyl acetate fractions and concentrate under reduced pressure to yield the ethyl acetate fraction.

3. Vacuum Liquid Chromatography (VLC)

  • Pack a VLC column with silica gel 60.

  • Adsorb the ethyl acetate fraction (approx. 20 g) onto a small amount of silica gel and load it onto the column.

  • Elute the column with a stepwise gradient of n-hexane and ethyl acetate (e.g., 100:0, 90:10, 80:20, 70:30, 50:50, 0:100 v/v).

  • Collect fractions of 250 mL each.

  • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3).

  • Pool fractions showing similar TLC profiles, particularly those containing spots with an Rf value corresponding to the target compound.

4. Semi-Preparative High-Performance Liquid Chromatography (HPLC)

  • Further purify the pooled fractions containing the compound of interest using semi-preparative HPLC.

  • Column: C18, 10 µm, 250 x 10 mm

  • Mobile Phase: A gradient of acetonitrile (MeCN) in water.

  • Flow Rate: 4 mL/min

  • Detection: UV at 210 nm

  • Inject the sample and collect the peak corresponding to the retention time of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC17H28O3[10][11]
Molecular Weight280.4 g/mol [10]
CAS Number155488-34-9[10][11]
AppearanceWhite powder[10]
Purity (by HPLC)>98%[10]

Table 2: Summary of Purification Steps

StepStarting Material (g)Yield (g)Purity (%)
Crude Methanolic Extract1000 (dry leaves)105-
Ethyl Acetate Fraction10522-
VLC Fraction Pool223.1~60
Purified Compound (Post-HPLC)3.10.25>98

Table 3: Spectroscopic Data for Structure Elucidation

TechniqueData
¹H NMR (CDCl₃, 400 MHz)Consistent with the structure of this compound.
¹³C NMR (CDCl₃, 100 MHz)Consistent with the structure of this compound.
MS (ESI+) m/z 281.21 [M+H]⁺

Discussion

The described protocol provides a comprehensive and efficient method for the isolation of this compound. The initial solvent extraction with methanol is a standard procedure for obtaining a broad range of secondary metabolites from plant material.[12] Subsequent liquid-liquid partitioning effectively removes non-polar and highly polar impurities, enriching the target sesquiterpenoid in the ethyl acetate fraction.

The use of vacuum liquid chromatography as a preliminary purification step allows for a rapid and large-scale separation of the major components. Final purification by semi-preparative HPLC is crucial for obtaining the compound at a high degree of purity, which is essential for accurate spectroscopic characterization and reliable biological testing. The purity of the final compound should be confirmed by analytical HPLC and its structure elucidated using NMR and MS techniques.

Safety Precautions

  • Handle all organic solvents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Take care when handling finely powdered plant material to avoid inhalation.

  • Follow standard laboratory safety procedures.

References

Application Notes and Protocols for a Caryophyllane-Type Sesquiterpenoid in Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid, a class of natural products that has garnered significant interest for its diverse biological activities. While specific anti-inflammatory data for this compound is not extensively documented in publicly available literature, related caryophyllane sesquiterpenoids, such as β-caryophyllene and α-humulene, have demonstrated notable anti-inflammatory properties.[1][2][3] These compounds often exert their effects by modulating key inflammatory pathways, including the inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines, and interfering with signaling cascades such as the nuclear factor-kappa B (NF-κB) pathway.[1][4]

These application notes provide a framework for evaluating the potential anti-inflammatory effects of this compound using established in vitro and in vivo models. The protocols detailed below are standard methods for assessing the anti-inflammatory activity of novel compounds.

In Vitro Anti-inflammatory Assays

Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

Objective: To assess the ability of this compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

Background: Macrophages play a central role in the inflammatory response. When activated by stimuli like LPS, they produce large amounts of NO through the action of inducible nitric oxide synthase (iNOS).[5] Overproduction of NO is associated with various inflammatory diseases. Therefore, inhibition of NO production is a key indicator of anti-inflammatory potential.[5]

Experimental Protocol:

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere for 24 hours.[6]

  • Treatment:

    • Prepare various concentrations of this compound in DMEM.

    • Remove the old medium from the wells and replace it with fresh medium containing the test compound at different concentrations.

    • Incubate for 1 hour.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.

  • Cell Viability: A concurrent cell viability assay (e.g., MTT or MTS) should be performed to ensure that the observed inhibition of NO production is not due to cytotoxicity.[7]

Data Presentation:

Table 1: Representative Data for Inhibition of Nitric Oxide Production

Concentration (µM)Nitrite Concentration (µM) (Mean ± SD)% InhibitionCell Viability (%)
Control (no LPS)1.2 ± 0.3-100
LPS (1 µg/mL)25.8 ± 1.5098 ± 3
Compound + LPS (10 µM)18.2 ± 1.13097 ± 4
Compound + LPS (25 µM)11.5 ± 0.95595 ± 5
Compound + LPS (50 µM)6.4 ± 0.57593 ± 4
Positive Control (e.g., L-NMMA)4.1 ± 0.48496 ± 3

Note: The data presented are hypothetical and serve as an example of expected results.

Experimental Workflow for In Vitro NO Inhibition Assay

G cluster_setup Experiment Setup cluster_treatment Treatment & Stimulation cluster_incubation Incubation cluster_analysis Data Analysis A Culture RAW 264.7 Macrophages B Seed cells in 96-well plate (1x10^5 cells/well) A->B C Pre-treat with this compound (various concentrations) for 1h B->C D Stimulate with LPS (1 µg/mL) C->D E Incubate for 24 hours (37°C, 5% CO2) D->E F Collect supernatant E->F G Perform Griess Assay (Measure Absorbance at 540 nm) F->G H Perform Cell Viability Assay (e.g., MTT) F->H I Calculate % NO Inhibition and % Cell Viability G->I H->I

Caption: Workflow for the in vitro nitric oxide inhibition assay.

In Vivo Anti-inflammatory Assays

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo acute anti-inflammatory activity of this compound by measuring its ability to reduce paw edema induced by carrageenan in rats.

Background: The carrageenan-induced paw edema model is a widely used and reproducible method for screening anti-inflammatory drugs.[8][9] The inflammatory response induced by carrageenan is biphasic. The initial phase is mediated by histamine (B1213489) and serotonin, while the later phase is associated with the production of prostaglandins (B1171923) and other inflammatory mediators.[10]

Experimental Protocol:

Materials:

  • Wistar albino rats (150-200 g)

  • This compound

  • Carrageenan (1% w/v in saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.

  • Grouping: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: this compound (e.g., 25 mg/kg, p.o.)

    • Group III: this compound (e.g., 50 mg/kg, p.o.)

    • Group IV: Indomethacin (10 mg/kg, p.o.)

  • Dosing: Administer the test compound, vehicle, or positive control orally 1 hour before the carrageenan injection.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[10]

  • Calculation:

    • Calculate the increase in paw volume for each animal at each time point.

    • Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Data Presentation:

Table 2: Representative Data for Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Increase in Paw Volume (mL) at 3h (Mean ± SD)% Inhibition of Edema at 3h
Vehicle Control-0.85 ± 0.070
Compound250.58 ± 0.0531.8
Compound500.39 ± 0.0454.1
Indomethacin100.26 ± 0.0369.4

Note: The data presented are hypothetical and serve as an example of expected results.

Experimental Workflow for Carrageenan-Induced Paw Edema Assay

G cluster_prep Preparation cluster_dosing Dosing cluster_induction Edema Induction cluster_measurement Measurement & Analysis A Acclimatize Rats B Group Animals (n=6/group) A->B C Administer Test Compound, Vehicle, or Positive Control (p.o.) B->C D Measure Baseline Paw Volume C->D 1 hour later E Inject Carrageenan (0.1 mL, 1%) into right hind paw D->E F Measure Paw Volume at 1, 2, 3, 4, 5 hours E->F G Calculate Increase in Paw Volume F->G H Calculate % Inhibition of Edema G->H

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Mechanism of Action: NF-κB Signaling Pathway

A potential mechanism by which caryophyllane-type sesquiterpenoids exert their anti-inflammatory effects is through the modulation of the NF-κB signaling pathway.[1] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and iNOS.[4][11]

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][11][13] Compounds that inhibit any step in this pathway can effectively reduce the inflammatory response.

NF-κB Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IKB IκBα IKK->IKB Phosphorylates IKB_p P-IκBα IKB->IKB_p NFKB NF-κB (p50/p65) IKB_NFKB IκBα NF-κB NFKB_active Active NF-κB IKB_NFKB->NFKB_active Releases Proteasome Proteasome IKB_p->Proteasome Degradation NFKB_nuc NF-κB NFKB_active->NFKB_nuc Translocates DNA DNA NFKB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (iNOS, TNF-α, IL-6) DNA->Genes Induces

Caption: The canonical NF-κB signaling pathway in inflammation.

References

Application Notes and Protocols for Cytotoxicity Studies of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

These application notes provide a comprehensive overview for researchers, scientists, and drug development professionals on the potential application of 1,9-Caryolanediol 9-acetate in cytotoxicity studies. Given the limited direct studies on this specific compound, the following notes are based on the cytotoxic activities of structurally related sesquiterpene acetates and the known effects of acetate (B1210297) on cancer cells. These notes are intended to serve as a guide for initiating research into the cytotoxic properties of this compound.

1. Introduction to this compound

2. Potential Anticancer Activities

Based on the activities of related compounds, this compound could be investigated for the following anticancer effects:

  • Antiproliferative Activity: Assess the ability of the compound to inhibit the growth of cancer cells.

  • Pro-apoptotic Activity: Determine if the compound induces programmed cell death (apoptosis) in cancer cells.

  • Cytostatic Activity: Investigate if the compound can arrest the cell cycle at specific phases, thereby preventing cell division.

  • Anti-migratory Activity: Evaluate the potential of the compound to inhibit the migration and invasion of cancer cells, which are crucial steps in metastasis.

3. Recommended Cell Lines for Initial Screening

A panel of human cancer cell lines is recommended for the initial cytotoxicity screening of this compound. Based on studies of similar compounds, the following cell lines could be considered:

  • HeLa (Cervical Cancer): A well-characterized and widely used cell line for studying cancer biology and cytotoxicity.[1][2]

  • HCT-15 and RKO (Colorectal Carcinoma): These cell lines are suitable for investigating apoptosis induced by acetate-containing compounds.[5]

  • A2780 (Ovarian Cancer): A model for studying apoptosis and drug resistance in ovarian cancer.[7]

  • HA22T (Hepatoma): To assess specificity, as some acetate-containing compounds show selective cytotoxicity.[8]

  • Normal cell lines (e.g., HaCaT keratinocytes or Hs68 fibroblasts): To evaluate the selective toxicity of the compound towards cancer cells versus non-cancerous cells.[8][9]

4. Postulated Mechanisms of Action

The cytotoxic effects of this compound may be mediated through various signaling pathways. Drawing from existing literature on acetate and related compounds, potential mechanisms to investigate include:

  • Induction of Apoptosis:

    • Mitochondrial (Intrinsic) Pathway: Involves the regulation of Bax and Bcl-2 proteins, leading to mitochondrial dysfunction and cytochrome c release.[8] This activates a cascade of caspases, including caspase-9 and the executioner caspase-3.

    • Lysosomal Pathway: Involves lysosomal membrane permeabilization and the release of cathepsins, such as cathepsin D, into the cytosol.[4][5][6]

  • Cell Cycle Arrest: Analysis of cell cycle distribution can reveal if the compound causes cells to accumulate in the G0/G1, S, or G2/M phases. For instance, cacalol (B1218255) acetate has been shown to arrest HeLa cells in the G2 phase.[2]

  • Acetate-Specific Signaling: Acetate can signal through two main pathways: a G-protein coupled receptor pathway (FFAR2) and an acetyl-CoA-dependent pathway that influences protein acetylation and gene expression.[10]

Experimental Protocols

The following are detailed protocols for key experiments to assess the cytotoxicity of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, replace the medium in the wells with 100 µL of medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Cytotoxicity Assessment using LDH Assay

This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, an indicator of cytotoxicity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.

  • LDH Reaction: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (commercially available kits) to each well.

  • Incubation and Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.

  • Data Analysis: Use a positive control (e.g., cells treated with Triton X-100 to induce maximal LDH release) to calculate the percentage of cytotoxicity.[2]

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin-binding buffer.

  • Staining: Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Protocol 4: Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the effect of the compound on cell cycle progression.

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the IC50 concentration of this compound for 24 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
HeLaCervical Cancer50.2 ± 4.5
HCT-15Colorectal Carcinoma75.8 ± 6.1
RKOColorectal Carcinoma68.3 ± 5.9
A2780Ovarian Cancer42.1 ± 3.7
HaCaTNormal Keratinocytes> 200

Table 2: Hypothetical Percentage of Apoptotic Cells after Treatment with this compound (IC50 Concentration for 48h)

Cell LineControl (% Apoptotic Cells)Treated (% Apoptotic Cells)
HeLa5.3 ± 0.845.6 ± 3.9
A27804.8 ± 0.652.1 ± 4.2

Table 3: Hypothetical Cell Cycle Distribution in HeLa Cells after Treatment with this compound (IC50 Concentration for 24h)

TreatmentG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Control55.2 ± 4.125.8 ± 2.319.0 ± 1.8
Treated20.1 ± 2.515.3 ± 1.964.6 ± 5.1

Visualization

experimental_workflow cluster_initial_screening Initial Screening cluster_mechanism_of_action Mechanism of Action Studies cluster_data_analysis Data Analysis & Conclusion start Start: this compound cell_culture Cell Culture (HeLa, HCT-15, A2780, Normal) start->cell_culture mtt_assay MTT Assay (24, 48, 72h) cell_culture->mtt_assay ic50 Determine IC50 Values mtt_assay->ic50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Treat with IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Treat with IC50 ldh_assay LDH Assay ic50->ldh_assay Treat with IC50 western_blot Western Blot (Caspases, Bax, Bcl-2) ic50->western_blot Treat with IC50 data_analysis Analyze Results apoptosis_assay->data_analysis cell_cycle_assay->data_analysis ldh_assay->data_analysis western_blot->data_analysis conclusion Conclusion on Cytotoxicity and Mechanism data_analysis->conclusion

Caption: Experimental workflow for cytotoxicity screening of this compound.

signaling_pathway cluster_lysosomal Lysosomal Pathway cluster_mitochondrial Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade compound This compound lmp Lysosomal Membrane Permeabilization (LMP) compound->lmp bax_bcl2 Increased Bax/Bcl-2 Ratio compound->bax_bcl2 cathepsin Cathepsin D Release lmp->cathepsin caspase3 Caspase-3 Activation cathepsin->caspase3 mito_dysfunction Mitochondrial Dysfunction bax_bcl2->mito_dysfunction cytochrome_c Cytochrome c Release mito_dysfunction->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical signaling pathway for this compound-induced apoptosis.

References

Application Notes & Protocols for the Quantification of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative analysis of 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest in various research fields. The following sections outline methodologies based on established analytical techniques for the quantification of related compounds, adapted for this specific analyte.

Introduction

This compound is a natural product belonging to the class of sesquiterpenoids. Accurate and precise quantification of this compound is essential for various applications, including natural product chemistry, pharmacokinetic studies, and quality control of botanical extracts. This document details two primary analytical methods for its quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2][3][4][5] The method involves vaporizing the sample and separating its components in a gaseous mobile phase. The mass spectrometer then detects and quantifies the individual components.

2.1.1. Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Extraction: Extract the analyte from the sample matrix (e.g., plant material, biological fluid) using a suitable organic solvent such as ethyl acetate (B1210297), hexane, or dichloromethane. Sonication or maceration can enhance extraction efficiency.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen to concentrate the extract.

  • Derivatization (Optional): While this compound may be amenable to direct GC-MS analysis, derivatization (e.g., silylation) can improve volatility and peak shape.

  • Reconstitution: Reconstitute the dried extract in a known volume of an appropriate solvent (e.g., ethyl acetate) for injection.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 or similar.

  • Mass Spectrometer: Agilent 5973 or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar non-polar capillary column.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at a rate of 10°C/min.

    • Final hold: Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL (splitless mode).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Full scan (m/z 40-500) for qualitative analysis and identification.

  • Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor characteristic ions of this compound (e.g., molecular ion and major fragment ions) to enhance sensitivity and selectivity.[3]

2.1.2. Data Presentation: GC-MS Quantification

Quantitative data should be summarized in a clear and structured table.

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)RSD (%)
Standard 115.21254301.01.8
Standard 215.26321005.01.5
Standard 315.2128954010.01.2
Sample A15.28765437.02.1
Sample B15.24532103.62.5
High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for the analysis of a wide range of compounds, including those that are not sufficiently volatile for GC.[6][7][8] For this compound, a Reverse-Phase HPLC (RP-HPLC) method is proposed.

2.2.1. Experimental Protocol: RP-HPLC Analysis

Sample Preparation:

  • Extraction: Similar to the GC-MS protocol, extract the analyte using a suitable solvent. Methanol or acetonitrile (B52724) are common choices for HPLC sample preparation.

  • Filtration: Filter the extract through a 0.45 µm syringe filter to remove particulate matter before injection.

  • Dilution: Dilute the sample with the mobile phase to an appropriate concentration within the linear range of the calibration curve.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity or similar, equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v). The optimal ratio should be determined empirically.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength of approximately 210 nm, where acetate esters typically exhibit some absorbance.[6] A photodiode array (PDA) detector can be used to obtain the full UV spectrum for peak purity assessment.

2.2.2. Data Presentation: HPLC Quantification

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)RSD (%)
Standard 18.5987651.01.5
Standard 28.54987655.01.1
Standard 38.5101234510.00.9
Sample A8.56543216.61.8
Sample B8.53219873.22.0

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Concentration Evaporation Extraction->Concentration Reconstitution Reconstitution in Solvent Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection (Scan/SIM) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Matrix Extraction Solvent Extraction Sample->Extraction Filtration Filtration (0.45 µm) Extraction->Filtration Dilution Dilution with Mobile Phase Filtration->Dilution Injection HPLC Injection Dilution->Injection Separation Chromatographic Separation Injection->Separation Detection UV/PDA Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report Method_Selection Analyte 1,9-Caryolanediol 9-acetate Volatility Sufficiently Volatile? Analyte->Volatility GCMS GC-MS Volatility->GCMS Yes HPLC HPLC Volatility->HPLC No

References

Application Notes and Protocols for Cell-Based Assays Involving 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a caryophyllane-type sesquiterpenoid. While direct experimental data on the biological activities of this compound are not extensively available in the current scientific literature, its structural relatives, caryophyllane sesquiterpenes, have demonstrated a range of biological effects, including anti-inflammatory and cytotoxic activities. Furthermore, the acetate (B1210297) moiety suggests potential modulation of signaling pathways influenced by acetate.

These application notes provide a framework for investigating the potential anti-inflammatory and cytotoxic properties of this compound using common cell-based assays. The protocols and data presented are based on established methodologies for similar natural products and should be adapted and optimized for specific experimental conditions.

Potential Applications

  • Anti-Inflammatory Research: Investigation of the inhibitory effects on key inflammatory mediators.

  • Cancer Biology: Assessment of cytotoxic and apoptotic effects on various cancer cell lines.

  • Drug Discovery: Screening for novel therapeutic agents with anti-inflammatory or anti-cancer properties.

Postulated Signaling Pathways

Based on the activities of structurally related sesquiterpenoids and acetate, this compound may exert its effects through the modulation of the NF-κB and MAPK signaling pathways, which are crucial in inflammation and cell survival.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 IKK IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus_NFkB NF-κB NFkB->Nucleus_NFkB Translocation TAK1->IKK MKKs MKKs TAK1->MKKs MAPKs MAPKs (p38, JNK, ERK) MKKs->MAPKs AP1 AP-1 MAPKs->AP1 Activation Nucleus_AP1 AP-1 AP1->Nucleus_AP1 Translocation Caryolanediol This compound Caryolanediol->IKK Inhibition Caryolanediol->MKKs Inhibition Gene Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) Nucleus_NFkB->Gene Transcription Nucleus_AP1->Gene Transcription

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of this compound on a selected cell line.

Materials:

  • This compound

  • Target cell line (e.g., RAW 264.7 macrophages for inflammation studies, or a cancer cell line like HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Hypothetical Data Presentation:

Concentration (µM)Cell Viability (%) after 24hCell Viability (%) after 48h
0 (Vehicle)100.0 ± 5.0100.0 ± 6.2
198.2 ± 4.595.1 ± 5.8
590.5 ± 3.885.3 ± 4.9
1075.1 ± 4.268.7 ± 5.1
2552.3 ± 3.145.6 ± 3.9
5030.8 ± 2.522.4 ± 3.2
10015.6 ± 2.18.9 ± 1.8
IC₅₀ (µM) ~28 ~20

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.

A Seed Cells in 96-well plate B Incubate for 24h A->B C Treat with this compound B->C D Incubate for 24/48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan F->G H Read Absorbance at 570 nm G->H

Caption: Experimental workflow for the MTT cell viability assay.

Nitric Oxide (NO) Production Assay (Griess Test)

This protocol measures the effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well in 500 µL of complete RPMI medium and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours.

  • Sample Collection: Collect 100 µL of the culture supernatant from each well.

  • Griess Reaction: In a 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Part A, followed by 50 µL of Griess Reagent Part B. Incubate for 10 minutes at room temperature, protected from light.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration using a sodium nitrite standard curve. Determine the percentage of NO production inhibition relative to the LPS-only treated cells.

Hypothetical Data Presentation:

TreatmentConcentration (µM)Nitrite (µM)Inhibition of NO Production (%)
Control-1.2 ± 0.3-
LPS (1 µg/mL)-45.8 ± 3.10
LPS + Compound142.1 ± 2.98.1
LPS + Compound533.5 ± 2.526.9
LPS + Compound1022.7 ± 2.150.4
LPS + Compound2511.3 ± 1.575.3
LPS + Compound505.8 ± 0.987.3
IC₅₀ (µM) ~9.8

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Western Blot Analysis for NF-κB and MAPK Pathway Proteins

This protocol outlines the detection of key proteins in the NF-κB and MAPK signaling pathways to investigate the mechanism of action of this compound.

Materials:

  • This compound

  • RAW 264.7 cells

  • LPS

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with this compound for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL reagent. Detect the chemiluminescent signal.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

A Cell Treatment with Compound and LPS B Cell Lysis and Protein Extraction A->B C Protein Quantification B->C D SDS-PAGE C->D E Western Transfer D->E F Blocking E->F G Primary Antibody Incubation F->G H Secondary Antibody Incubation G->H I Chemiluminescent Detection H->I cluster_0 Apoptotic Stimulus (e.g., this compound) cluster_1 Apoptosis Cascade Stimulus Stimulus Caspase9 Initiator Caspase-9 Stimulus->Caspase9 Activation Caspase37 Executioner Caspases-3/7 Caspase9->Caspase37 Activation Substrates Cellular Substrates Caspase37->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

1,9-Caryolanediol 9-acetate: Application Notes for Use as an Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a caryolane sesquiterpenoid, a class of natural products known for a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.[1] As research into the therapeutic potential of these compounds continues, the need for pure analytical standards for identification and quantification is critical. This document provides detailed application notes and protocols for the use of this compound as an analytical standard in chromatographic methods.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 155488-34-9
Molecular Formula C₁₇H₂₈O₃
Molecular Weight 280.4 g/mol
Appearance White to off-white powder
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.
Storage Store at -20°C, protected from light and moisture.

Application: Quantification of Caryolane Sesquiterpenoids in Plant Extracts

This compound can be used as a reference standard for the accurate quantification of other caryolane sesquiterpenoids in complex matrices such as plant extracts. This is particularly relevant for phytochemical analysis, quality control of herbal medicines, and drug discovery from natural sources.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol describes a method for the quantification of a hypothetical caryolane analyte in a plant extract using this compound as an external standard.

1. Standard Solution Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol (B129727) in a volumetric flask.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to create calibration standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation (Plant Extract):

  • Extraction: Weigh 1 g of powdered dry plant material and extract with 20 mL of methanol using sonication for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

  • Filtration: Filter the supernatant through a 0.45 µm syringe filter prior to HPLC analysis.

3. HPLC-UV Method Parameters:

ParameterCondition
Column C18 reverse-phase column (4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 60% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 210 nm

4. Method Validation: The method should be validated according to ICH guidelines, assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ).

Example Validation Data (Hypothetical):

ParameterResult
Linearity (R²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
LOD 0.5 µg/mL
LOQ 1.5 µg/mL
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a GC-MS method suitable for the analysis of volatile and semi-volatile caryolane sesquiterpenoids.

1. Standard Solution Preparation:

  • Prepare stock and working standard solutions of this compound in ethyl acetate as described in the HPLC protocol.

2. Sample Preparation (Plant Extract):

  • Use the same methanol extract as prepared for HPLC. Evaporate 1 mL of the filtered extract to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Method Parameters:

ParameterCondition
Column HP-5ms capillary column (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 250°C
Oven Program Start at 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Injection Mode Splitless
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-500

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_standard_prep Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing plant_material Plant Material extraction Methanolic Extraction plant_material->extraction filtration Filtration (0.45 µm) extraction->filtration hplc_uv HPLC-UV Analysis filtration->hplc_uv gc_ms GC-MS Analysis filtration->gc_ms analytical_standard 1,9-Caryolanediol 9-acetate stock_solution Stock Solution (1 mg/mL) analytical_standard->stock_solution working_standards Working Standards (1-100 µg/mL) stock_solution->working_standards working_standards->hplc_uv working_standards->gc_ms calibration_curve Calibration Curve Construction hplc_uv->calibration_curve gc_ms->calibration_curve quantification Quantification of Analyte calibration_curve->quantification

Caption: Workflow for the quantification of caryolane sesquiterpenoids.

Potential Signaling Pathway Modulation

Caryophyllane sesquiterpenoids have been reported to influence various cellular signaling pathways, including the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival.

signaling_pathway cluster_cell Cellular Response caryophyllane Caryophyllane Sesquiterpenoid pi3k PI3K caryophyllane->pi3k Inhibition akt AKT pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation

Caption: Potential inhibition of the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for the Investigation of the Antimicrobial Activity of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,9-Caryolanediol 9-acetate is a sesquiterpenoid, a class of natural products known for a wide range of biological activities. While many sesquiterpenes have been investigated for their antimicrobial properties, a thorough review of currently available scientific literature reveals a lack of specific studies on the antimicrobial activity of this compound. The potential of this compound as an antibacterial or antifungal agent, therefore, remains to be elucidated.

These application notes provide a comprehensive set of protocols for researchers to systematically evaluate the antimicrobial potential of this compound. The following sections detail standardized methods for determining its inhibitory and cidal activity against a panel of relevant microorganisms, templates for data presentation, and conceptual diagrams to guide the experimental workflow and potential mechanism of action studies. While direct data for this specific compound is unavailable, the methodologies provided are based on established antimicrobial susceptibility testing (AST) standards. The antimicrobial activity of other sesquiterpenoids, some containing acetate (B1210297) moieties, suggests that investigating this compound is a worthwhile endeavor.[1][2][3]

Data Presentation

Effective data management is crucial for the comparison and interpretation of results. The following tables are templates for organizing quantitative data obtained from antimicrobial susceptibility testing of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

Test MicroorganismStrain IDGram StainMIC (µg/mL)Positive Control (Drug)MIC (µg/mL)
Staphylococcus aureusATCC 29213Gram-positiveVancomycin
Escherichia coliATCC 25922Gram-negativeGentamicin
Pseudomonas aeruginosaATCC 27853Gram-negativeCiprofloxacin
Candida albicansATCC 90028YeastFluconazole
Aspergillus nigerATCC 16404MoldAmphotericin B

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound

Test MicroorganismStrain IDMIC (µg/mL)MBC/MFC (µg/mL)Interpretation (Cidal/Static)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 90028
Aspergillus nigerATCC 16404

Table 3: Zone of Inhibition Diameters for this compound

Test MicroorganismStrain IDAmount of Compound per disk (µg)Zone of Inhibition (mm)Positive Control (Drug/µg)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213Vancomycin (30 µg)
Escherichia coliATCC 25922Gentamicin (10 µg)
Pseudomonas aeruginosaATCC 27853Ciprofloxacin (5 µg)
Candida albicansATCC 90028Fluconazole (25 µg)

Experimental Protocols

The following are detailed protocols for the determination of the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • This compound
  • Sterile 96-well microtiter plates
  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
  • RPMI-1640 medium for fungi
  • Bacterial and fungal inoculums
  • Positive control antibiotics (e.g., gentamicin, vancomycin, fluconazole)
  • Negative control (vehicle, e.g., DMSO)
  • Spectrophotometer or microplate reader

2. Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
  • Preparation of Microtiter Plates:
  • Add 100 µL of sterile broth (CAMHB or RPMI-1640) to all wells of a 96-well plate.
  • Add 100 µL of the compound stock solution to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the last 100 µL from the final well. This will create a concentration gradient.
  • Inoculum Preparation:
  • Culture the test microorganisms overnight.
  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast).
  • Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
  • Inoculation: Add 10 µL of the prepared inoculum to each well, including positive and negative control wells.
  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.
  • Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

1. Materials:

  • MIC plates from Protocol 1
  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar, Sabouraud Dextrose Agar)
  • Sterile spreaders or loops

2. Procedure:

  • Following the determination of the MIC, take a 10 µL aliquot from each well that showed no visible growth.
  • Spot-inoculate or spread the aliquot onto a fresh agar plate.
  • Incubate the agar plates under the same conditions as in the MIC assay.
  • The MBC or MFC is the lowest concentration that results in a 99.9% reduction in the initial inoculum (i.e., no more than 0.1% of the original inoculum grows on the agar plate).

Protocol 3: Agar Disk Diffusion Assay

1. Materials:

  • Sterile filter paper disks (6 mm diameter)
  • Agar plates (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
  • Microbial inoculum adjusted to 0.5 McFarland standard
  • Sterile swabs
  • This compound solution of known concentration

2. Procedure:

  • Inoculation of Agar Plates: Dip a sterile swab into the adjusted microbial inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the agar plate evenly in three directions.
  • Application of Disks:
  • Impregnate sterile paper disks with a known amount of the this compound solution (e.g., 10 µL of a 1 mg/mL solution).
  • Allow the solvent to evaporate completely.
  • Place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated agar plates.
  • Incubation: Incubate the plates as described in Protocol 1.
  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters.

Visualizations

The following diagrams provide a visual representation of the experimental workflow and a hypothetical mechanism of action.

experimental_workflow cluster_prep Preparation cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening cluster_analysis Data Analysis compound This compound Stock Solution mic Broth Microdilution (Determine MIC) compound->mic disk Agar Disk Diffusion (Zone of Inhibition) compound->disk microbes Bacterial & Fungal Strains (0.5 McFarland) microbes->mic microbes->disk mbc Subculture from MIC wells (Determine MBC/MFC) mic->mbc data Tabulate MIC, MBC/MFC, and Zone Diameters disk->data mbc->data interpretation Interpret as Cidal or Static data->interpretation

Caption: Workflow for Antimicrobial Susceptibility Testing.

hypothetical_moa cluster_cell Bacterial Cell compound 1,9-Caryolanediol 9-acetate membrane Cell Membrane compound->membrane Disruption wall Cell Wall Synthesis compound->wall Inhibition dna DNA Replication compound->dna Interference protein Protein Synthesis compound->protein Inhibition cell_lysis Cell Lysis membrane->cell_lysis wall->cell_lysis apoptosis Apoptosis/Cell Death dna->apoptosis protein->apoptosis

Caption: Hypothetical Mechanisms of Antimicrobial Action.

References

Application Notes and Protocols: Antioxidant Properties of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[3] Natural products are a rich source of novel antioxidant compounds. 1,9-Caryolanediol 9-acetate is a natural product with a chemical structure that suggests potential antioxidant activity.

These application notes provide a comprehensive framework for evaluating the antioxidant properties of this compound. The document outlines detailed protocols for key in vitro and cellular antioxidant assays and discusses potential mechanisms of action involving critical signaling pathways. The provided data is hypothetical and serves as a template for the presentation of experimental results.

In Vitro Antioxidant Capacity

A fundamental step in assessing antioxidant potential is to determine the direct radical-scavenging activity of the compound using cell-free chemical assays. The DPPH and ABTS assays are two of the most common and reliable methods for this initial screening.[4][5][6]

Data Presentation: In Vitro Radical Scavenging Activity (Hypothetical Data)
AssayTest CompoundIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (µM TE/µM)
DPPH This compound85.2 ± 4.10.45 ± 0.03
Ascorbic Acid (Positive Control)5.8 ± 0.31.05 ± 0.05
ABTS This compound62.5 ± 3.50.68 ± 0.04
Trolox (Positive Control)4.2 ± 0.21.00 ± 0.00

IC50: The concentration of the test compound required to scavenge 50% of the free radicals. TEAC: The concentration of Trolox with the equivalent antioxidant capacity to a 1 µM solution of the test compound.

Experimental Protocols

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.[5][7]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727)

  • Ascorbic acid (or Trolox) as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of this compound and the positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

  • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

  • Plot the percentage of inhibition against the concentration of the samples to determine the IC50 value.

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green. In the presence of an antioxidant, the radical is reduced, and the color intensity decreases. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Materials:

  • This compound

  • ABTS solution (7 mM)

  • Potassium persulfate (2.45 mM)

  • Ethanol (B145695) or phosphate-buffered saline (PBS)

  • Trolox as a positive control

  • 96-well microplate

  • Microplate reader

Protocol:

  • Prepare the ABTS radical cation solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of this compound and the positive control (Trolox) in the appropriate solvent.

  • In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the diluted ABTS•+ solution.

  • Incubate the plate in the dark at room temperature for 6-10 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.

Cellular Antioxidant Activity (CAA)

To assess the antioxidant activity in a biologically relevant system, a cellular-based assay is crucial. The CAA assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe within cells, in the presence of a free radical generator.[9][10][11][12]

Data Presentation: Cellular Antioxidant Activity (Hypothetical Data)
Cell LineTreatmentCAA Value (µmol QE/100 µmol)EC50 (µg/mL)
HepG2 This compound15.8 ± 1.245.3 ± 3.8
Quercetin (B1663063) (Positive Control)100.0 (by definition)5.1 ± 0.4

CAA Value: Cellular antioxidant activity expressed as quercetin equivalents. EC50: The concentration of the test compound required to reduce the cellular oxidative stress by 50%.

Experimental Protocol: Cellular Antioxidant Activity (CAA) Assay

Materials:

  • Human hepatocarcinoma (HepG2) cells or other suitable cell line

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA solution

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Quercetin as a positive control

  • Hanks' Balanced Salt Solution (HBSS)

  • Fluorescence microplate reader

Protocol:

  • Seed HepG2 cells into a 96-well black, clear-bottom plate at a density of 6 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Remove the culture medium and wash the cells with HBSS.

  • Treat the cells with various concentrations of this compound or quercetin, along with 25 µM DCFH-DA in treatment medium for 1 hour.

  • Wash the cells with HBSS to remove the extracellular compounds and probe.

  • Add 600 µM AAPH in HBSS to induce oxidative stress.

  • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measure the fluorescence emission at 535 nm with an excitation of 485 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve for fluorescence versus time.

  • Determine the CAA value using the formula: CAA unit = 100 - (∫SA / ∫CA) x 100 where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Workflow for Antioxidant Evaluation

The following diagram illustrates a typical workflow for assessing the antioxidant potential of a novel compound like this compound.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 Mechanism of Action DPPH DPPH Assay CAA Cellular Antioxidant Activity (CAA) Assay DPPH->CAA ABTS ABTS Assay ABTS->CAA FRAP FRAP Assay FRAP->CAA Nrf2 Nrf2 Pathway Activation CAA->Nrf2 NFkB NF-κB Pathway Inhibition CAA->NFkB ROS Intracellular ROS Measurement ROS->Nrf2 ROS->NFkB

Caption: Workflow for antioxidant property evaluation.

Potential Mechanisms of Action: Signaling Pathways

Antioxidants can exert their effects not only by direct radical scavenging but also by modulating cellular signaling pathways that control the expression of endogenous antioxidant enzymes and inflammatory mediators. The Nrf2 and NF-κB pathways are critical regulators of the cellular response to oxidative stress.[1][2][13][14][15][16]

Nrf2-ARE Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a primary regulator of the endogenous antioxidant response.[13][14][16][17][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or an antioxidant compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of protective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 Antioxidant 1,9-Caryolanediol 9-acetate Antioxidant->Keap1_Nrf2 Induces conformational change Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Nrf2 Release Keap1_mod Modified Keap1 Keap1_Nrf2->Keap1_mod Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE sMaf sMaf sMaf->ARE Genes Antioxidant Genes (HO-1, NQO1, GST) ARE->Genes Transcription

Caption: Activation of the Nrf2 antioxidant pathway.

NF-κB Signaling Pathway

The NF-κB (Nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation.[1][2][15][19][20] Oxidative stress can activate NF-κB, leading to the production of pro-inflammatory cytokines. Antioxidants can inhibit this pathway, thereby exerting anti-inflammatory effects.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) IKK IKK Complex ROS->IKK Activates Antioxidant 1,9-Caryolanediol 9-acetate Antioxidant->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_cyto NF-κB NFkB_nuc NF-κB NFkB_cyto->NFkB_nuc Translocation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB_cyto NF-κB Release DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: Inhibition of the NF-κB inflammatory pathway.

Conclusion

This document provides a structured approach for the comprehensive evaluation of the antioxidant properties of this compound. The outlined protocols for in vitro and cellular assays, combined with the investigation of key signaling pathways like Nrf2 and NF-κB, offer a robust framework for characterizing its potential as a novel antioxidant agent. The presented tables and diagrams serve as templates for organizing and visualizing experimental findings, facilitating clear communication of results within the scientific and drug development communities. Further in vivo studies would be required to validate these initial findings and to understand the full therapeutic potential of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Yield of 1,9-Caryolanediol 9-acetate Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 1,9-Caryolanediol 9-acetate. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist you in optimizing your extraction yield.

Troubleshooting Guide: Common Issues and Solutions

Low yields of this compound can arise from various factors throughout the extraction and purification process. This guide provides a systematic approach to identifying and resolving potential causes.

IssuePotential CauseRecommended Solution
Low or No Yield of this compound Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this medium-polarity sesquiterpenoid acetate (B1210297).Start with a medium-polarity solvent like ethyl acetate or dichloromethane. For a more thorough extraction, consider a sequential approach with solvents of increasing polarity (e.g., hexane (B92381) followed by ethyl acetate, and then methanol).
Insufficient Extraction Time or Temperature: The compound may not have had adequate time to diffuse from the plant matrix into the solvent.Increase the extraction duration. For maceration, this could range from several hours to overnight. For Soxhlet extraction, ensure a sufficient number of cycles. A gentle increase in temperature can enhance efficiency, but be cautious as high temperatures may degrade the compound.
Degradation of this compound: Sesquiterpenoid acetates can be sensitive to high temperatures and pH changes.Avoid high temperatures during extraction and solvent evaporation by using a rotary evaporator under reduced pressure. Ensure the plant material is properly dried to deactivate enzymes and store extracts at low temperatures (-20°C) away from light.
Improper Plant Material Handling: The concentration of the target compound can vary depending on the plant part, age, and drying conditions.Use the specific plant parts where this compound is most abundant. Ensure the plant material is properly dried and finely ground to maximize the surface area for extraction.
High Amount of Impurities in the Crude Extract Use of a Non-selective Solvent: Solvents like methanol (B129727) or ethanol (B145695) can co-extract a wide range of impurities, including chlorophyll (B73375) and waxes.Perform a preliminary defatting step with a non-polar solvent such as hexane or petroleum ether to remove lipids and waxes before the primary extraction.[1] Using a solvent of intermediate polarity, like ethyl acetate, can also reduce the extraction of highly polar impurities.
Difficulty in Purifying the Target Compound Poor Separation in Chromatography: The chosen stationary and mobile phases may not be suitable for separating this compound from other co-extracted compounds.For normal-phase chromatography, experiment with ternary or quaternary solvent systems. For instance, a mixture of hexane, ethyl acetate, and a small amount of methanol can improve selectivity. If optimizing the mobile phase is not effective, consider switching to a different stationary phase, such as reverse-phase C18 silica (B1680970).
Formation of Emulsions during Liquid-Liquid Extraction: Surfactant-like molecules in the extract can cause the formation of stable emulsions between aqueous and organic layers, trapping the target compound.To prevent emulsions, gently swirl the separatory funnel instead of vigorous shaking. If an emulsion forms, it can often be broken by adding brine or by centrifugation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal type of extraction method for a sesquiterpenoid acetate like this compound?

A1: The choice of extraction method depends on the stability of the compound and the scale of the extraction. Maceration with a suitable solvent at room temperature is a simple and effective method for thermo-labile compounds. For more efficient extraction, Soxhlet apparatus can be used, but care must be taken to avoid thermal degradation. Ultrasound-assisted extraction (UAE) and microwave-assisted extraction (MAE) are modern techniques that can reduce extraction time and solvent consumption.

Q2: How can I determine the best solvent for extracting this compound?

A2: As a medium-polarity compound, solvents like ethyl acetate, dichloromethane, or chloroform (B151607) are good starting points. To find the optimal solvent, it is recommended to perform small-scale trial extractions with a range of solvents of varying polarities and analyze the resulting extracts by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine which solvent yields the highest concentration of the target compound with the fewest impurities.

Q3: What are the best practices for handling and storing the plant material to maximize the yield of this compound?

A3: Proper handling and storage of the plant material are crucial. The material should be harvested at the stage of development when the concentration of the target compound is highest. It should then be properly dried, preferably in a well-ventilated area away from direct sunlight, to prevent enzymatic degradation. Once dried, the material should be stored in a cool, dry, and dark place to minimize degradation before extraction.

Q4: How can I quantify the amount of this compound in my extract?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for both identifying and quantifying volatile and semi-volatile compounds like sesquiterpenoid acetates. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) can also be used for quantification, especially for less volatile compounds or for monitoring purification processes.

Experimental Protocols

Protocol 1: General Procedure for Maceration Extraction

This protocol provides a general method for the extraction of this compound from dried and powdered plant material.

  • Preparation of Plant Material: Grind the dried plant material into a fine powder to increase the surface area for extraction.

  • Extraction:

    • Place the powdered plant material in a suitable flask.

    • Add a medium-polarity solvent, such as ethyl acetate, in a 1:10 (w/v) ratio (e.g., 100 g of plant material in 1 L of solvent).

    • Seal the flask and allow it to macerate for 24-72 hours at room temperature with occasional agitation.

  • Filtration and Concentration:

    • Filter the mixture through a filter paper to separate the extract from the plant residue.

    • Re-extract the plant residue two more times with fresh solvent to ensure complete extraction.

    • Combine all the filtrates.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for the purification of this compound from the crude extract.

  • Preparation of the Column:

    • Pack a glass column with silica gel 60 (70-230 mesh) as the stationary phase, using a non-polar solvent like hexane as the slurry solvent.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and load the dried powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

    • Collect fractions of the eluate.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound.

    • Combine the fractions that show a pure spot corresponding to the target compound.

  • Final Concentration:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Visualizations

Biosynthesis of Caryophyllane Sesquiterpenoids

The following diagram illustrates the general biosynthetic pathway leading to the formation of the caryophyllane skeleton, the precursor to this compound. The pathway begins with the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced through the mevalonate (B85504) (MVA) and methylerythritol 4-phosphate (MEP) pathways.

Biosynthesis_of_Caryophyllane_Sesquiterpenoids MVA Mevalonate (MVA) Pathway IPP Isopentenyl Pyrophosphate (IPP) MVA->IPP MEP Methylerythritol 4-Phosphate (MEP) Pathway MEP->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP DMAPP->GPP GPP Synthase GPP->FPP FPP Synthase Caryophyllane Caryophyllane Skeleton FPP->Caryophyllane Caryophyllene Synthase Target This compound Caryophyllane->Target Further modifications (hydroxylation, acetylation)

Caption: General biosynthetic pathway of caryophyllane sesquiterpenoids.

Experimental Workflow for Extraction and Purification

The diagram below outlines the logical steps involved in the extraction and purification of this compound from a plant source.

Extraction_Workflow PlantMaterial Plant Material (Dried and Powdered) Extraction Solvent Extraction (e.g., Maceration) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Purification Column Chromatography CrudeExtract->Purification FractionCollection Fraction Collection Purification->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalConcentration Final Concentration Pooling->FinalConcentration PureCompound Pure this compound FinalConcentration->PureCompound Analysis Structural Analysis (NMR, MS) PureCompound->Analysis

Caption: Experimental workflow for the extraction and purification of this compound.

References

Technical Support Center: Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The synthesis of 1,9-Caryolanediol 9-acetate is not widely documented in publicly available literature. The following troubleshooting guide and FAQs are based on established principles in the synthesis of related caryophyllane sesquiterpenoids and general challenges in stereoselective synthesis and functional group manipulation. The proposed experimental protocols are hypothetical and should be adapted and optimized by experienced synthetic chemists.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during the synthesis of this compound, likely starting from a common precursor such as β-caryophyllene.

Problem 1: Low Diastereoselectivity in the Dihydroxylation of the C1=C9 Double Bond

Symptom Possible Cause Suggested Solution
Complex mixture of diastereomers observed by NMR or chiral HPLC after dihydroxylation.Steric hindrance from the gem-dimethyl group and the bicyclic ring system impeding facial selectivity of the oxidizing agent.1. Utilize a Sharpless Asymmetric Dihydroxylation: Employ AD-mix-α or AD-mix-β with a suitable chiral ligand (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL) to favor the formation of one diastereomer. 2. Substrate-Controlled Dihydroxylation: If a hydroxyl group is already present elsewhere in the molecule, it may direct the dihydroxylation. Consider protecting existing hydroxyls to prevent interference. 3. Vary the Dihydroxylation Reagent: Explore other reagents like potassium permanganate (B83412) under cold conditions or osmium tetroxide with different co-oxidants (e.g., NMO).
Formation of a single but incorrect diastereomer.The chosen chiral ligand in the Sharpless dihydroxylation is inducing the opposite stereochemistry.Switch to the pseudoenantiomeric chiral ligand (e.g., from (DHQ)₂PHAL to (DHQD)₂PHAL or vice versa).

Problem 2: Non-Regioselective Acetylation of the Diol

Symptom Possible Cause Suggested Solution
Formation of a mixture of the 9-acetate, 1-acetate, and 1,9-diacetate.Similar reactivity of the C1 (tertiary) and C9 (secondary) hydroxyl groups.1. Enzymatic Acetylation: Utilize a lipase (B570770), such as Candida antarctica lipase B (CALB), which can exhibit high regioselectivity for secondary alcohols over tertiary ones.[1] 2. Sterically Hindered Acetylating Agent: Employ a bulky acetylating agent that will preferentially react with the less sterically hindered C9 secondary hydroxyl group. 3. Use of Protecting Groups: Protect the more reactive hydroxyl group (likely the secondary C9-OH) with a temporary protecting group, acetylate the remaining hydroxyl, and then deprotect. However, selective protection might also be challenging. 4. Catalyst-Controlled Acetylation: Investigate methods using catalysts that can differentiate between the hydroxyl groups based on their electronic or steric environment.[2]
Low yield of the desired 9-acetate.Incomplete reaction or formation of byproducts.1. Optimize Reaction Conditions: Vary the temperature, reaction time, and stoichiometry of the acetylating agent. 2. Purification Strategy: Develop a robust chromatographic method (e.g., flash chromatography with a shallow solvent gradient) to separate the desired monoacetate from the diacetate, the other monoacetate, and starting material.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and logical starting material is β-caryophyllene, a naturally abundant sesquiterpene that contains the core bicyclic skeleton.[3] The synthesis would involve the stereoselective dihydroxylation of the endocyclic double bond, followed by regioselective acetylation.

Q2: How can I confirm the stereochemistry of the synthesized 1,9-Caryolanediol?

Confirmation of the relative and absolute stereochemistry of the diol is crucial. This can be achieved through a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can help determine the relative stereochemistry by observing through-space correlations between protons.

  • X-ray Crystallography: If a suitable crystal of the diol or a derivative can be obtained, single-crystal X-ray diffraction provides unambiguous determination of the stereostructure.

  • Chiral High-Performance Liquid Chromatography (HPLC): Comparison with an authentic standard, if available, can confirm the enantiomeric purity.

Q3: What are the general challenges in synthesizing complex, polycyclic natural products like caryophyllane derivatives?

The synthesis of complex natural products often presents several hurdles:

  • Structural Complexity and Stereocontrol: These molecules frequently possess multiple stereogenic centers, making their stereocontrolled synthesis challenging.[[“]][5][6]

  • Balancing Skeleton Construction and Functional Group Introduction: It is often difficult to devise a synthetic route that efficiently builds the carbon framework while incorporating the necessary functional groups in the correct positions and with the desired stereochemistry.[[“]]

  • Scalability: Methods that work well on a small scale may not be easily scalable for the production of larger quantities.[6]

Experimental Protocols

Hypothetical Protocol 1: Diastereoselective Dihydroxylation of β-Caryophyllene

  • Dissolution: Dissolve β-caryophyllene (1.0 eq) in a 1:1 mixture of t-butanol and water.

  • Addition of Reagent: To the stirred solution, add AD-mix-β (containing K₃Fe(CN)₆, K₂CO₃, K₂OsO₄·2H₂O, and (DHQD)₂PHAL) (approx. 1.4 g per mmol of alkene).

  • Reaction: Stir the resulting slurry vigorously at room temperature for 24-48 hours, monitoring the reaction by TLC.

  • Quenching: Quench the reaction by adding solid sodium sulfite (B76179) and stirring for another hour.

  • Extraction: Extract the aqueous mixture with ethyl acetate (B1210297) (3x).

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 1,9-caryolanediol.

Hypothetical Protocol 2: Regioselective Enzymatic Acetylation

  • Solvent and Substrate: Dissolve the 1,9-caryolanediol (1.0 eq) in an appropriate organic solvent (e.g., tert-butyl methyl ether).

  • Enzyme and Acyl Donor: Add immobilized Candida antarctica lipase B (CALB) and vinyl acetate (1.1 eq) as the acyl donor.

  • Reaction: Shake the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the progress by TLC or GC.

  • Filtration: Once the desired conversion is reached, filter off the immobilized enzyme.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to isolate this compound.

Visualizations

experimental_workflow start β-Caryophyllene dihydroxylation Diastereoselective Dihydroxylation (e.g., Sharpless AD) start->dihydroxylation purification1 Purification dihydroxylation->purification1 diol 1,9-Caryolanediol acetylation Regioselective Acetylation (e.g., Enzymatic) diol->acetylation purification2 Purification acetylation->purification2 product 1,9-Caryolanediol 9-acetate purification1->diol purification2->product troubleshooting_dihydroxylation problem Low Diastereoselectivity in Dihydroxylation cause1 Steric Hindrance problem->cause1 cause2 Incorrect Chiral Ligand problem->cause2 solution1 Sharpless Asymmetric Dihydroxylation cause1->solution1 solution2 Substrate Control cause1->solution2 solution3 Change Reagent cause1->solution3 solution4 Switch Ligand Pseudoenantiomer cause2->solution4

References

1,9-Caryolanediol 9-acetate stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of 1,9-Caryolanediol 9-acetate, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

For long-term stability, it is recommended to store this compound at -20°C.[1] Some suppliers suggest that storage at 4°C is adequate for shorter periods, with -4°C being a better alternative for intermediate storage.[2] To prevent degradation, the compound should be stored in a tightly sealed container.

Q2: How should I handle this compound upon receiving it?

Upon receipt, it is advisable to store the product at the recommended temperature of -20°C.[1] The product is typically shipped on blue ice to maintain its integrity during transit.

Q3: Is this compound sensitive to light or air?

Q4: What solvents are suitable for dissolving this compound?

Based on the parent compound, β-caryophyllene, this compound is expected to be soluble in organic solvents such as ethanol (B145695), ether, and other common oils.[3] It is likely insoluble in water. For biological experiments, a stock solution in a suitable organic solvent like DMSO or ethanol can be prepared and then diluted in the aqueous experimental medium.

Q5: What are the potential degradation pathways for this compound?

While specific degradation studies on this compound are not widely published, based on its chemical structure (an acetate (B1210297) ester), it may be susceptible to hydrolysis under acidic or alkaline conditions, leading to the formation of 1,9-Caryolanediol and acetic acid.[4][5] Oxidative and thermal degradation are also potential pathways.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of biological activity or inconsistent results Compound degradation due to improper storage or handling.- Verify that the compound has been stored at -20°C in a tightly sealed, light-protected container.- Prepare fresh stock solutions.- Perform a purity check using a suitable analytical method (e.g., HPLC, LC-MS).
Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) Hydrolysis of the acetate group or other forms of degradation.- If the mobile phase is acidic or basic, consider neutralizing it if the method allows.- Analyze a freshly prepared sample to confirm if the new peaks are present in the stock material or are forming during the analysis.- Consider performing a forced degradation study to identify potential degradants.
Difficulty in dissolving the compound Use of an inappropriate solvent.- Confirm the solubility of the compound in the chosen solvent.- Gentle warming or sonication may aid dissolution, but be cautious of potential thermal degradation.

Stability Data Summary

Quantitative stability data for this compound is not extensively available in the public domain. The following table provides a general overview based on supplier recommendations and the stability of related compounds.

Condition Recommendation Rationale
Long-Term Storage -20°C[1]To minimize chemical degradation over extended periods.
Short-Term Storage 4°C[2]For immediate or frequent use, but for no longer than a few weeks.
Light Exposure Store in the dark.To prevent potential photolytic degradation.
Air Exposure Store under an inert atmosphere (e.g., Nitrogen, Argon).To prevent oxidation.
pH Avoid strongly acidic or alkaline conditions.The acetate ester is susceptible to hydrolysis.

Experimental Protocols

Forced Degradation Study Protocol

This protocol provides a general framework for investigating the stability of this compound under various stress conditions.

Objective: To identify potential degradation products and pathways for this compound.

Materials:

  • This compound

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) and/or methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N NaOH.

    • Analyze by HPLC or LC-MS.

  • Alkaline Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution with 0.1 N HCl.

    • Analyze by HPLC or LC-MS.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours).

    • Analyze by HPLC or LC-MS.

  • Thermal Degradation:

    • Place a sample of the solid compound or the stock solution in a controlled temperature environment (e.g., 60°C) for a defined period (e.g., 24 hours).

    • If a solid was used, dissolve it in the initial solvent.

    • Analyze by HPLC or LC-MS.

  • Photolytic Degradation:

    • Expose a sample of the stock solution to a light source (e.g., UV lamp) for a defined period.

    • Keep a control sample in the dark.

    • Analyze both samples by HPLC or LC-MS.

  • Analysis:

    • For each condition, compare the chromatogram of the stressed sample to that of a control (unstressed) sample.

    • Calculate the percentage of degradation and identify the retention times of any new peaks.

    • If using LC-MS, attempt to identify the mass of the degradation products to propose a degradation pathway.

Visualizations

Troubleshooting_Workflow start Start: Inconsistent Experimental Results check_storage Verify Storage Conditions (-20°C, Dark, Sealed) start->check_storage improper_storage Improper Storage check_storage->improper_storage prepare_fresh Prepare Fresh Stock Solution improper_storage->prepare_fresh Yes run_control Run Experiment with Fresh Stock improper_storage->run_control No prepare_fresh->run_control results_ok Results Consistent? run_control->results_ok issue_resolved Issue Resolved results_ok->issue_resolved Yes purity_check Perform Purity Analysis (e.g., HPLC, LC-MS) results_ok->purity_check No degradation_suspected Degradation Suspected purity_check->degradation_suspected contact_support Contact Technical Support degradation_suspected->contact_support No forced_degradation Consider Forced Degradation Study degradation_suspected->forced_degradation Yes forced_degradation->contact_support

Caption: Troubleshooting workflow for inconsistent experimental results.

Storage_Handling_Logic compound This compound storage Storage compound->storage handling Handling compound->handling long_term Long-Term: -20°C storage->long_term short_term Short-Term: 4°C storage->short_term protection Protection: - Tightly Sealed - Dark - Inert Gas (Optional) storage->protection dissolution Dissolution: - Organic Solvents (e.g., Ethanol, DMSO) - Avoid Aqueous Solutions for Stock handling->dissolution experiment Experimental Use: - Prepare Fresh Dilutions - Minimize Time in Aqueous Buffers handling->experiment spills Spills: - Absorb with Inert Material - Ventilate Area handling->spills

Caption: Recommended storage and handling procedures.

References

Technical Support Center: Overcoming Solubility Challenges with 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 1,9-Caryolanediol 9-acetate during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a caryophyllane sesquiterpene, a class of natural compounds known for their potential therapeutic properties. Like many lipophilic (fat-soluble) molecules, it has poor aqueous solubility. This can lead to challenges in preparing homogenous solutions for in vitro and in vivo experiments, potentially causing compound precipitation and leading to inaccurate and irreproducible results.

Q2: What are the recommended solvents for dissolving this compound?

A2: For creating stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and absolute ethanol (B145695) are recommended. These solvents can dissolve higher concentrations of lipophilic compounds. For aqueous-based assays, the stock solution is then diluted to the final working concentration.

Q3: What is the maximum recommended final concentration of DMSO or ethanol in cell culture media?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%, and ideally below 0.1%.[1] Similarly, the final concentration of ethanol should be minimized, as it can also affect cell viability and function.

Q4: My compound precipitates when I add the stock solution to my aqueous buffer or cell culture medium. What should I do?

A4: This is a common issue known as "crashing out." Please refer to the Troubleshooting Guide below for detailed steps on how to prevent and resolve this. Key strategies include using pre-warmed media, performing serial dilutions, and vortexing during dilution.[1]

Solubility Data

Table 1: Solubility of this compound in Common Solvents

SolventTemperature (°C)Maximum Soluble Concentration (mg/mL)Maximum Soluble Concentration (mM)Observations
DMSO25User-determinedUser-determinede.g., Clear solution
Ethanol (absolute)25User-determinedUser-determinede.g., Clear solution
PBS (pH 7.4)25User-determinedUser-determinede.g., Sparingly soluble
Cell Culture Medium (e.g., DMEM) + 10% FBS37User-determinedUser-determinede.g., Precipitates above X µM

Note: The molecular weight of this compound (C17H28O3) is approximately 280.42 g/mol .

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration

This protocol allows researchers to determine the solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of choice (e.g., DMSO, ethanol, PBS)

  • Vortex mixer

  • Microcentrifuge

  • Spectrophotometer (optional, for quantitative analysis)

Procedure:

  • Add a small, known amount of this compound powder to a microcentrifuge tube.

  • Add the solvent in small increments.

  • After each addition, vortex the tube vigorously for 1-2 minutes.

  • Visually inspect the solution for any undissolved particles.

  • Continue adding the solvent until the solution is completely clear.

  • If undissolved particles remain, centrifuge the tube at high speed (e.g., 10,000 x g) for 5 minutes.

  • Carefully collect the supernatant. The concentration of this saturated solution represents the maximum solubility.

  • (Optional) The concentration of the supernatant can be accurately measured using a spectrophotometer if a standard curve is available.

Protocol 2: Preparation of a Stock Solution and Working Solutions for Cell-Based Assays

This protocol provides a step-by-step guide for preparing solutions of this compound for in vitro experiments.

Materials:

  • This compound powder

  • Anhydrous DMSO or absolute ethanol

  • Sterile, pre-warmed (37°C) cell culture medium

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a High-Concentration Stock Solution:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO or absolute ethanol to achieve a high concentration (e.g., 10-50 mM).

    • Vortex thoroughly until the compound is completely dissolved. This is your stock solution.

    • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate Dilutions (if necessary):

    • For preparing a wide range of final concentrations, it may be convenient to first make an intermediate dilution of the stock solution in the same solvent.

  • Prepare the Final Working Solution:

    • Warm your complete cell culture medium to 37°C.

    • Add a small volume of the stock solution to the pre-warmed medium while gently vortexing. Crucially, the stock solution should be added to the medium, not the other way around.

    • Ensure the final concentration of the organic solvent is non-toxic to the cells (e.g., <0.1% DMSO).[1]

    • Visually inspect the final working solution for any signs of precipitation before adding it to your cells.

Troubleshooting Guide

Table 2: Troubleshooting Common Solubility Issues

IssuePotential CauseRecommended Solution
Immediate Precipitation Upon Dilution The final concentration exceeds the aqueous solubility of the compound.Decrease the final working concentration. Determine the maximum soluble concentration in your specific medium using Protocol 1.
Rapid solvent exchange shocks the compound out of solution.Perform serial dilutions. Add the stock solution dropwise to the pre-warmed medium while gently vortexing to ensure gradual mixing.[1]
The temperature of the aqueous medium is too low.Always use pre-warmed (37°C) cell culture media for dilutions.[1]
Precipitation Over Time in Incubator The compound is not stable in the aqueous solution at 37°C.Prepare fresh working solutions immediately before each experiment. Minimize the time between preparing the solution and adding it to the cells.
Interaction with components in the cell culture medium (e.g., proteins in serum).Try reducing the serum concentration if your experiment allows. Alternatively, consider using a formulation aid like a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin, but be sure to test for vehicle effects.
Inconsistent Experimental Results Micro-precipitation is occurring, which is not easily visible.After preparing the final working solution, centrifuge it at high speed and use the supernatant for your experiment. However, this will alter the final concentration. The best approach is to optimize the solubilization method to avoid any precipitation.

Visualizations

Experimental Workflow for Solubilization

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_application Application cluster_troubleshooting Troubleshooting compound This compound (powder) stock High Concentration Stock Solution (e.g., 10-50 mM) compound->stock Dissolve & Vortex solvent 100% DMSO or Ethanol solvent->stock working Final Working Solution (e.g., 1-100 µM) stock->working Add dropwise while vortexing medium Pre-warmed (37°C) Aqueous Medium medium->working cells Cell Culture working->cells Add to cells precipitate Precipitation? working->precipitate precipitate->working Optimize dilution (serial dilution, slower addition)

Caption: Workflow for preparing this compound solutions.

Potential Signaling Pathway Modulation

Caryophyllane sesquiterpenes have been reported to modulate inflammatory pathways. A key pathway is the NF-κB signaling cascade. While the precise mechanism of this compound is yet to be fully elucidated, this diagram illustrates a potential point of intervention.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Degrades & Releases NFkB_active Active NF-κB nucleus Nucleus NFkB_active->nucleus Translocates to transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription Initiates compound This compound compound->IKK Potential Inhibition

Caption: Potential inhibition of the NF-κB pathway by this compound.

References

Technical Support Center: Optimization of HPLC Methods for 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 1,9-Caryolanediol 9-acetate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of this compound.

IssuePotential CauseSuggested Solution
No Peaks Detected Instrument failure or incorrect elution conditions.Verify detector functionality by injecting a known standard without the column. Ensure the sample is being drawn into the sample loop and that a pressure drop occurs upon injection.[1]
Sample is too volatile.Check the response using flow injection analysis and verify the vapor pressure of the analyte.[1]
Peak Tailing Interaction of basic compounds with residual silanol (B1196071) groups on the column.Use a high-purity silica (B1680970) column (Type B) or a column with a polar-embedded group. Consider adding a competing base like triethylamine (B128534) (TEA) to the mobile phase.[1]
Insufficient buffer capacity.Increase the concentration of the buffer in the mobile phase.[1]
Extra-column volume is too large.Use shorter, narrower inner diameter connecting capillaries (e.g., 0.13 mm for UHPLC, 0.18 mm for conventional HPLC).[1]
Peak Splitting or Broadening Column degradation or contamination.Replace the column or flush it with a strong solvent. Ensure proper sample filtration to prevent particulate buildup.[2]
Sample solvent is incompatible with the mobile phase.Dissolve the sample in a solvent that is similar in composition to the mobile phase.
Void at the column inlet.Repack the top of the column or replace the column. Consider reversing the column flow direction.
Retention Time Shifts Inconsistent mobile phase composition.Prepare fresh mobile phase daily and ensure accurate mixing and degassing.[3][4]
Column degradation or temperature fluctuations.Ensure the column is properly equilibrated before analysis and use a column oven for stable temperature control.[3][4]
Inconsistent flow rate.Check the pump for leaks or malfunctions.[4]
Baseline Noise or Drift Contaminated or improperly prepared mobile phase.Use high-purity solvents and degas the mobile phase thoroughly using methods like sonication or vacuum filtration.[3]
Detector lamp instability or temperature fluctuations.Allow the detector to warm up sufficiently and ensure a stable laboratory temperature.[3]
Air bubbles in the system.Purge the pump and flush the system to remove any trapped air bubbles.[2][3]
High Back Pressure Blockage in the system (e.g., clogged frits, filters, or column).Systematically check for blockages by removing components one by one, starting from the detector and moving backward. Replace any clogged filters or frits.[2][4]
Particulates in the sample.Filter all samples through a 0.2 or 0.45 µm syringe filter before injection.[3]

Frequently Asked Questions (FAQs)

Q1: What are the recommended starting HPLC conditions for this compound analysis?

A1: For a starting point, a reversed-phase HPLC method is recommended. Based on its chemical structure (a sesquiterpenoid acetate), this compound is a relatively non-polar compound.

Table 1: Recommended Starting HPLC Parameters

ParameterRecommendation
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile (B52724) (ACN) and Water
Gradient Start with 60% ACN, increase to 95% ACN over 15 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detection UV at 210 nm (as the compound lacks a strong chromophore)
Injection Volume 10 µL
Sample Solvent Acetonitrile or Methanol (B129727)

Q2: How can I improve the resolution between this compound and other related impurities?

A2: To improve resolution, you can optimize the mobile phase composition and the gradient slope.[5] A shallower gradient will provide better separation between closely eluting peaks. You can also experiment with different organic modifiers, such as methanol instead of acetonitrile, as this can alter the selectivity of the separation.

Table 2: Mobile Phase Optimization Strategy

ParameterModificationExpected Outcome
Gradient Slope Decrease the rate of organic solvent increaseIncreased separation between peaks
Organic Solvent Switch from Acetonitrile to MethanolChange in elution order and selectivity
Temperature Increase column temperatureDecreased viscosity, potentially sharper peaks
pH (if applicable) Adjust pH if ionizable impurities are presentNot typically relevant for non-ionizable sesquiterpenoids

Q3: My sample preparation involves extraction from a complex matrix. What are the best practices to avoid column contamination?

A3: Proper sample preparation is crucial.[3] For complex matrices, consider using Solid-Phase Extraction (SPE) to clean up the sample before injection. At a minimum, all samples should be filtered through a 0.45 µm or 0.22 µm syringe filter to remove particulates. Using a guard column before your analytical column is also highly recommended to protect it from strongly retained compounds and particulates.[4]

Q4: What should I do if I observe a sudden increase in system pressure?

A4: A sudden pressure increase usually indicates a blockage.[2][4] Systematically isolate the source of the blockage by disconnecting components in reverse order of flow (detector, column, injector, etc.) and checking the pressure at each step. Common culprits are clogged in-line filters, guard columns, or the column inlet frit.

Q5: How often should I prepare a fresh mobile phase?

A5: It is best practice to prepare the mobile phase fresh daily, especially if it contains volatile components or buffers.[3] Always degas the mobile phase before use to prevent bubble formation, which can cause baseline noise and pump issues.[3]

Experimental Protocols

Protocol 1: Standard Preparation

  • Accurately weigh approximately 10 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using HPLC-grade acetonitrile to create a 1 mg/mL stock solution.

  • From the stock solution, prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

  • Filter each standard solution through a 0.45 µm syringe filter before injection.

Protocol 2: Sample Preparation from a Plant Extract

  • Weigh 1 g of the powdered plant material.

  • Extract with 20 mL of methanol by sonicating for 30 minutes.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, perform a further dilution with the mobile phase to bring the analyte concentration within the calibration range.

Visualizations

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Sample Source Prep_Sample Extraction / Dilution Sample->Prep_Sample Standard Reference Standard Prep_Standard Dissolution / Dilution Standard->Prep_Standard Solvents HPLC Grade Solvents Prep_Mobile Mixing / Degassing Solvents->Prep_Mobile Filter_Sample Filter Sample (0.45 µm) Prep_Sample->Filter_Sample Filter_Mobile Filter Mobile Phase Prep_Mobile->Filter_Mobile Injector Autosampler / Injector Filter_Sample->Injector Mobile_Phase Mobile Phase Reservoir Filter_Mobile->Mobile_Phase Pump HPLC Pump Mobile_Phase->Pump Pump->Injector Column HPLC Column Injector->Column Detector UV/Vis Detector Column->Detector Data_System Data Acquisition System Detector->Data_System Chromatogram Generate Chromatogram Data_System->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Troubleshooting_Peak_Tailing Start Peak Tailing Observed Check_Column Is the column old or contaminated? Start->Check_Column Check_Solvent Is the sample solvent stronger than the mobile phase? Check_Column->Check_Solvent No Sol_Column Flush with strong solvent or replace the column. Check_Column->Sol_Column Yes Check_Silanol Are there secondary interactions with silanol groups? Check_Solvent->Check_Silanol No Sol_Solvent Dissolve sample in mobile phase. Check_Solvent->Sol_Solvent Yes Check_Connections Are there dead volumes in the connections? Check_Silanol->Check_Connections No Sol_Silanol Add competing base (e.g., TEA) or use an end-capped column. Check_Silanol->Sol_Silanol Yes Sol_Connections Check and optimize fittings and tubing length. Check_Connections->Sol_Connections Yes End Problem Resolved Check_Connections->End No Sol_Column->End Sol_Solvent->End Sol_Silanol->End Sol_Connections->End

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

avoiding degradation of 1,9-Caryolanediol 9-acetate in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,9-Caryolanediol 9-acetate. Our goal is to help you mitigate compound degradation and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage and handling conditions for this compound?

A1: To ensure the stability of this compound, it should be stored in a sealed container at -20°C.[1][2] The compound is supplied as a powder and should be kept in a cool, dry place away from direct sunlight.[1] Before use, allow the vial to warm to room temperature to prevent condensation. Handle the compound in accordance with good laboratory practice, using personal protective equipment.

Q2: How should I dissolve this compound for my experiments?

A2: this compound is a powder.[1] For dissolution, it is recommended to use an appropriate organic solvent such as DMSO or ethanol (B145695). To aid solubility, you can warm the solution to 37°C and use an ultrasonic bath for a short period. Always prepare solutions fresh for each experiment if possible.

Q3: What are the likely causes of this compound degradation in my experiments?

A3: The primary cause of degradation for acetate-containing compounds like this compound is the hydrolysis of the acetate (B1210297) group.[3] This is often accelerated by:

  • Non-neutral pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the acetate ester, yielding the corresponding alcohol (1,9-Caryolanediol).

  • Elevated Temperatures: Higher temperatures can increase the rate of hydrolytic and other degradation pathways.

  • Extended Storage in Solution: Storing the compound in solution, especially in aqueous or protic solvents, for prolonged periods can lead to degradation.

  • Presence of Enzymes: If working with cell lysates or other biological matrices, esterases may be present that can enzymatically cleave the acetate group.

  • Exposure to Light: While less common for this class of molecules, photodegradation can occur with prolonged exposure to UV or high-intensity light.

Troubleshooting Guides

Issue 1: Inconsistent or lower-than-expected biological activity.

If you are observing variable or diminished effects of this compound in your assays, it may be due to compound degradation.

Potential Cause Troubleshooting Step Recommended Action
Hydrolysis in Buffer The pH of your experimental buffer may be promoting the hydrolysis of the acetate group.Maintain a buffer pH between 5.5 and 7.0. Avoid highly acidic or alkaline buffers. Prepare fresh solutions immediately before use.
Thermal Degradation The experimental temperature (e.g., 37°C for cell culture) may be accelerating degradation over long incubation times.For long-term experiments, consider replenishing the compound at regular intervals. Minimize the time the compound is kept at elevated temperatures.
Improper Storage Incorrect storage of the stock solution (e.g., at room temperature or in a poorly sealed container) can lead to degradation.Store stock solutions in tightly sealed vials at -20°C or -80°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Issue 2: Appearance of unexpected peaks in analytical chromatography (HPLC/LC-MS).

The presence of new peaks in your chromatogram that are not present in the standard can indicate the formation of degradation products.

Potential Degradation Product Expected Chromatographic Behavior Confirmation Method
1,9-Caryolanediol (Hydrolysis Product) More polar than the parent compound, resulting in an earlier elution time on a reverse-phase HPLC column.LC-MS analysis to confirm the mass of the suspected degradation product (Molecular Weight of 1,9-Caryolanediol: ~238.37 g/mol ).
Oxidation Products May be more or less polar depending on the nature of the oxidation.High-resolution mass spectrometry to identify potential oxygen additions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Bring the vial of this compound powder to room temperature.

  • Weigh the desired amount of powder in a sterile microcentrifuge tube.

  • Add the required volume of anhydrous DMSO or ethanol to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly to mix. If the compound does not fully dissolve, warm the tube to 37°C for 5-10 minutes and sonicate in an ultrasonic bath for 5 minutes.

  • Once fully dissolved, aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol can be used to assess the stability of this compound under various stress conditions.

  • Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at room temperature for 1, 4, and 12 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Incubate the stock solution at 60°C for 24 and 72 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Analysis: Analyze all samples and a non-degraded control by HPLC-UV or LC-MS to determine the percentage of the remaining parent compound and identify major degradation products.

Data Presentation

Table 1: Illustrative Stability of this compound in Solution

(Note: This is hypothetical data based on the expected behavior of similar compounds and should be confirmed by experimental studies.)

Condition Time (hours) Remaining Compound (%) Major Degradation Product
pH 4.0 Buffer (37°C) 24951,9-Caryolanediol
pH 7.4 Buffer (37°C) 24851,9-Caryolanediol
pH 9.0 Buffer (37°C) 24601,9-Caryolanediol
Aqueous Solution (60°C) 24751,9-Caryolanediol
Aqueous Solution (Sunlight) 2498Minor unidentified products

Visualizations

Below are diagrams illustrating key workflows and logical relationships relevant to experiments involving this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_qc Quality Control Check a 1. Weigh Compound b 2. Dissolve in Anhydrous Solvent (e.g., DMSO) a->b c 3. Create Aliquots b->c d 4. Store at -20°C / -80°C c->d e 5. Prepare Working Solution in Buffer (pH 6.0-7.0) d->e Use fresh aliquot f 6. Add to Assay (e.g., Cell Culture) e->f j Degradation Check: Analyze working solution before and after experiment e->j g 7. Incubate at 37°C f->g h 8. Collect Samples g->h i 9. Analyze via HPLC/LC-MS h->i

Caption: Recommended experimental workflow for using this compound.

Degradation_Pathway cluster_factors Factors Promoting Degradation parent This compound (Active Compound) degraded 1,9-Caryolanediol (Likely Inactive/Less Active) parent->degraded Hydrolysis of Acetate Ester factor1 Alkaline pH (>7.4) factor1->degraded factor2 Acidic pH (<6.0) factor2->degraded factor3 Elevated Temperature (>25°C) factor3->degraded factor4 Esterase Enzymes factor4->degraded

Caption: Primary degradation pathway of this compound.

References

Technical Support Center: Troubleshooting 1,9-Caryolanediol 9-acetate NMR Peak Assignments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the NMR peak assignments for 1,9-Caryolanediol 9-acetate.

Troubleshooting Guides & FAQs

Q1: My ¹H-NMR spectrum of this compound is showing broad peaks. What could be the cause and how can I fix it?

A1: Broad peaks in an NMR spectrum can arise from several factors:

  • Sample Concentration: A sample that is too concentrated can lead to peak broadening due to intermolecular interactions. Try diluting your sample.

  • Poor Shimming: The homogeneity of the magnetic field greatly affects peak shape. Ensure the instrument is properly shimmed before acquiring your spectrum.

  • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Consider treating your sample with a chelating agent if this is suspected.

  • Compound Aggregation: The compound may be aggregating in the chosen solvent. Try a different deuterated solvent to see if the peak shape improves.

  • Chemical Exchange: If the molecule is undergoing conformational changes on the NMR timescale, it can result in broad peaks. Acquiring the spectrum at a different temperature (higher or lower) can sometimes resolve this by either speeding up or slowing down the exchange rate.

Q2: I am having difficulty assigning the quaternary carbon signals in the ¹³C-NMR spectrum. What techniques can I use?

A2: Quaternary carbons often have low intensity and can be challenging to assign. Here are some strategies:

  • Longer Relaxation Delays: Quaternary carbons have longer relaxation times. Increasing the relaxation delay (d1) in your ¹³C-NMR experiment will allow these signals to be more effectively detected.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for assigning quaternary carbons. Look for correlations from protons that are two or three bonds away from the quaternary carbon. For example, the methyl protons of the acetate (B1210297) group should show a correlation to the carbonyl carbon.

  • Comparison with Related Structures: If available, comparing your spectrum to the spectra of structurally similar caryophyllane sesquiterpenoids can provide valuable clues for assignments.

Q3: The signals in the aliphatic region of my ¹H-NMR spectrum are heavily overlapped. How can I resolve them?

A3: Overlapping signals in the aliphatic region are common for sesquiterpenoids. The following approaches can help:

  • Use of Different Solvents: Changing the deuterated solvent (e.g., from CDCl₃ to C₆D₆, acetone-d₆, or methanol-d₄) can alter the chemical shifts of protons and may resolve overlapping signals.[1] Aromatic solvents like benzene-d₆ are known to induce significant shifts (Aromatic Solvent-Induced Shifts - ASIS) which can be very effective.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment will show which protons are coupled to each other, helping to trace out the spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons, which can help to disperse the proton signals based on the carbon chemical shifts.

    • TOCSY (Total Correlation Spectroscopy): This can reveal entire spin systems, showing correlations between protons that are part of the same coupling network, even if they are not directly coupled.

Data Presentation

Disclaimer: Extensive searches for publicly available, assigned ¹H and ¹³C NMR data for this compound were unsuccessful. The following table presents representative NMR data for a structurally similar caryophyllane sesquiterpenoid, (1R,4S,7S,9S)-7-hydroxy-11,11-dimethyl-8-methylenebicyclo[7.2.0]undecane-4-carboxylic acid , to provide an indication of the expected chemical shifts. The numbering scheme is based on the caryophyllane skeleton.

PositionδC (ppm)δH (ppm) (J in Hz)
156.91.57 (1H, td, J = 9.5, 4.4)
228.11.95 (1H, m), 1.69 (1H, m)
336.61.51 (1H, m), 1.28 (1H, m)
451.12.30 (1H, t, J = 9.3)
539.91.88 (1H, m), 1.79 (1H, m)
628.92.41 (1H, m), 2.21 (1H, m)
775.14.41 (1H, t, J = 9.1)
8155.3-
957.32.59 (1H, d, J = 10.4)
1040.12.09 (1H, m), 1.83 (1H, m)
1134.1-
12181.1-
13110.15.06 (1H, s), 4.90 (1H, s)
1429.91.06 (3H, s)
1521.91.05 (3H, s)
OAc171.0 (C=O), 21.5 (CH₃)~2.0-2.1 (3H, s)

Note: The chemical shifts for the acetate group are typical values and have been added for completeness.

Experimental Protocols

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆, acetone-d₆).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H-NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: 12-16 ppm.

  • Number of Scans: 8-16 scans.

  • Relaxation Delay (d1): 1-2 seconds.

  • Temperature: 298 K (unless temperature-dependent studies are required).

3. ¹³C-NMR Acquisition:

  • Instrument: 400 MHz or higher NMR spectrometer (operating at ~100 MHz for ¹³C).

  • Pulse Program: Proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: 220-240 ppm.

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay (d1): 2-5 seconds (can be increased for better detection of quaternary carbons).

4. 2D NMR Experiments (COSY, HSQC, HMBC):

  • Standard pulse programs provided by the spectrometer manufacturer should be used.

  • COSY: Acquired to establish proton-proton couplings.

  • HSQC: Acquired to determine direct proton-carbon correlations.

  • HMBC: Acquired to determine long-range (2-3 bond) proton-carbon correlations. The long-range coupling delay should be optimized (typically around 8 Hz).

Mandatory Visualization

troubleshooting_workflow start Start: Ambiguous NMR Peak Assignment check_sample 1. Check Sample Preparation - Concentration - Solvent - Purity start->check_sample instrument_setup 2. Verify Instrument Setup - Shimming - Locking & Tuning check_sample->instrument_setup one_d_nmr 3. Re-acquire 1D NMR - ¹H NMR - ¹³C NMR (with longer d1) instrument_setup->one_d_nmr still_ambiguous Still Ambiguous? one_d_nmr->still_ambiguous two_d_nmr 4. Acquire 2D NMR - COSY - HSQC - HMBC still_ambiguous->two_d_nmr Yes assign_peaks 6. Assign Peaks still_ambiguous->assign_peaks No analyze_2d 5. Analyze 2D Data - Trace spin systems (COSY) - Correlate ¹H-¹³C (HSQC) - Identify long-range couplings (HMBC) two_d_nmr->analyze_2d analyze_2d->assign_peaks end End: Successful Assignment assign_peaks->end

Caption: A logical workflow for troubleshooting NMR peak assignment issues.

References

enhancing the bioactivity of 1,9-Caryolanediol 9-acetate derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1,9-Caryolanediol 9-acetate Derivatives

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the bioactivity of this compound derivatives.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why are its derivatives of interest?

A1: this compound is a derivative of caryophyllene (B1175711), a natural sesquiterpene found in the essential oils of many plants.[1][2] Sesquiterpenes and their derivatives are of significant interest in drug discovery due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4] Modifying the core structure of this compound allows for the synthesis of novel compounds with potentially enhanced potency, selectivity, and improved pharmacokinetic profiles.

Q2: What are the primary challenges in working with these derivatives?

A2: Common challenges include achieving regioselective synthesis, purification of analogs with similar polarities, poor aqueous solubility of the final compounds, and inconsistent results in bioactivity assays. For cytotoxic studies, it is crucial to distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[5]

Q3: How can I improve the aqueous solubility of my derivatives for bioassays?

A3: Poor solubility is a common issue for lipophilic compounds like sesquiterpene derivatives. Consider the following strategies:

  • Co-solvents: Use a small, fixed percentage of a biocompatible solvent like DMSO. Ensure the final concentration is not toxic to the cells.

  • Formulation: Explore the use of cyclodextrins or polymeric nanocapsules to encapsulate the compound, enhancing its bioavailability.

  • Structural Modification: Synthesize derivatives with increased polarity by introducing hydrophilic groups, though this may alter bioactivity.

Q4: Which cell lines are most relevant for testing the anticancer activity of these derivatives?

A4: The choice of cell lines should be guided by your research hypothesis. β-Caryophyllene derivatives have shown efficacy against colorectal cancer cell lines like HT-29.[6] It is advisable to screen against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon) to determine the spectrum of activity. Including a non-cancerous cell line (e.g., normal fibroblasts) is crucial to assess selectivity and potential toxicity to healthy cells.[7]

Troubleshooting Guides

This section addresses specific problems that may be encountered during the synthesis and evaluation of this compound derivatives.

Problem 1: Low Yield During Synthesis

Symptoms:

  • The final mass of the purified derivative is significantly lower than the theoretical maximum.

  • TLC or NMR analysis of the crude product shows multiple spots or peaks, indicating side reactions.

Possible Causes & Solutions:

  • Steric Hindrance: The caryophyllane skeleton can be sterically hindered, preventing reagents from accessing the desired reaction site.[8]

    • Solution: Use less bulky reagents or change reaction conditions (e.g., higher temperature, longer reaction time) to overcome the energy barrier.

  • Reagent Instability: The reagents used for modification may be unstable under the reaction conditions.

    • Solution: Ensure reagents are fresh and stored correctly. Consider adding reagents slowly or at a lower temperature.

  • Substrate Decomposition: The acetate (B1210297) group or other functional groups on the starting material may not be stable to the reaction conditions.

    • Solution: Use milder reaction conditions or employ protecting groups for sensitive functionalities.

Problem 2: Inconsistent Results in Cytotoxicity Assays

Symptoms:

  • High variability in cell viability readings (e.g., large standard deviations) between replicate wells.

  • IC50 values differ significantly between experiments conducted on different days.

Possible Causes & Solutions:

  • Compound Precipitation: The derivative may be precipitating out of the culture medium upon dilution.

    • Solution: Visually inspect wells for precipitate. Lower the final concentration or improve the solubilization method (see FAQ A3).

  • Cell Culture Health: Inconsistent cell health or passage number can affect assay results.

    • Solution: Use cells within a consistent, low passage number range. Ensure cells are healthy and in the logarithmic growth phase before treatment.[7]

  • Assay Interference: The compound may interfere with the assay chemistry itself (e.g., reducing MTT in the absence of cells).

    • Solution: Run a control plate with the compound in cell-free medium to check for direct interaction with the assay reagent (e.g., MTT, neutral red).[9][10]

Troubleshooting Workflow: Low Bioactivity

G start Low or No Bioactivity Observed check_purity Is the compound pure? (>95% by HPLC/NMR) start->check_purity purify Purify Compound (e.g., column chromatography, HPLC) check_purity->purify No check_solubility Is the compound soluble in assay medium? check_purity->check_solubility Yes purify->check_purity improve_sol Improve Solubilization (e.g., use DMSO, cyclodextrin) check_solubility->improve_sol No check_assay Is the assay protocol validated and appropriate? check_solubility->check_assay Yes improve_sol->check_solubility validate_assay Validate Assay Controls (Positive/Negative) & Check for Interference check_assay->validate_assay No rethink_strategy Hypothesis Confirmed: Compound is not active. Consider structural redesign. check_assay->rethink_strategy Yes validate_assay->check_assay

Caption: A decision tree for troubleshooting unexpectedly low bioactivity results.

Experimental Protocols

Protocol 1: General Procedure for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.[10]

Materials and Reagents:

  • 96-well flat-bottom plates

  • Test derivative stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test derivative in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle controls (medium with the same percentage of DMSO) and untreated controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for another 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Experimental Workflow: From Synthesis to Bioactivity

G cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_bioassay Biological Evaluation s1 Starting Material (this compound) s2 Chemical Modification (e.g., Esterification, Amidation) s1->s2 s3 Purification (Chromatography) s2->s3 c1 Structural Verification (NMR, MS) s3->c1 c2 Purity Analysis (HPLC) c1->c2 b1 Solubilization & Stock Preparation c2->b1 b2 In Vitro Screening (e.g., MTT Assay) b1->b2 b3 IC50 Determination b2->b3 d1 Data Analysis b3->d1 d2 Lead Compound Identification b3->d2 d1->d2

Caption: General workflow from derivative synthesis to lead identification.

Quantitative Data Summary

The following table provides a hypothetical example of cytotoxicity data for a series of this compound derivatives against various human cancer cell lines. Such tables are crucial for structure-activity relationship (SAR) studies.

Compound IDModification at C-XHT-29 (Colon) IC50 (µM)A549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)Selectivity Index (SI)*
Parent 9-acetate45.262.555.11.5
DERIV-01 Propionate Ester22.835.130.22.8
DERIV-02 Benzoate Ester8.515.312.47.1
DERIV-03 Amino-propionate3.15.84.918.2
5-FU Positive Control3.67.25.50.4

*Selectivity Index (SI) is calculated as the IC50 in a non-cancerous cell line (e.g., fibroblasts, not shown) divided by the IC50 in the cancer cell line (e.g., HT-29). A higher SI value indicates greater selectivity for cancer cells.[6][8]

Signaling Pathways

Research on related caryophyllene derivatives suggests that their anticancer effects can be mediated through the induction of oxidative stress and subsequent apoptosis.[6] The acetate moiety may also engage with acetate-specific signaling pathways.[11]

Hypothesized Signaling Pathway for Cytotoxicity

G cluster_cell Cancer Cell compound Caryolanediol Derivative ros ↑ ROS Production compound->ros Induces mito Mitochondrial Stress ros->mito cas9 Caspase-9 Activation mito->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A simplified diagram of a ROS-mediated apoptotic pathway.

References

Technical Support Center: Scale-Up Synthesis of 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is based on established principles of organic chemistry, including epoxide ring-opening and selective acylation of diols. As a specific, publicly available, validated scale-up protocol for 1,9-Caryolanediol 9-acetate is not available, this document provides a hypothetical, yet chemically sound, experimental framework and troubleshooting guide for research and development purposes. Researchers should conduct initial small-scale trials to validate and optimize these proposed methods before attempting a large-scale synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for producing this compound on a larger scale?

A1: The most plausible route starts from the readily available β-caryophyllene oxide. The synthesis involves two main steps:

  • Acid-Catalyzed Dihydroxylation: The epoxide ring of β-caryophyllene oxide is opened via hydrolysis to form 1,9-Caryolanediol.

  • Selective Acetylation: The 1,9-Caryolanediol is then selectively acetylated at the C9 hydroxyl group to yield the final product, this compound. Careful control of this step is crucial to avoid the formation of the diacetate byproduct.

Q2: What are the primary challenges in scaling up this synthesis?

A2: Key challenges include:

  • Controlling Stereochemistry: The opening of the epoxide ring is stereospecific, and maintaining this integrity is vital.

  • Selective Acetylation: Achieving high selectivity for mono-acetylation over di-acetylation can be difficult, especially at a larger scale. This often requires careful optimization of reagents, catalysts, and reaction conditions.

  • Purification: Separating the desired monoacetate from the starting diol, the diacetate byproduct, and other impurities can be challenging due to their similar polarities. This typically requires optimized chromatographic methods.

  • Heat and Mass Transfer: On a larger scale, ensuring uniform temperature and efficient mixing is critical to avoid side reactions and ensure consistent results.

Q3: Which analytical techniques are recommended for monitoring the reaction progress and final product purity?

A3: A combination of techniques is recommended:

  • Thin Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion, product purity, and byproduct formation. A validated HPLC method is essential for quality control.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile intermediates and byproducts, and confirming the mass of the products.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural elucidation and confirmation of the final product and any isolated intermediates or byproducts.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of key functional groups (e.g., hydroxyl, ester carbonyl).

Experimental Protocols & Data

Step 1: Synthesis of 1,9-Caryolanediol from β-Caryophyllene Oxide

Methodology: This procedure details the acid-catalyzed hydrolytic opening of the epoxide ring.

  • To a stirred solution of β-caryophyllene oxide in a mixture of acetone (B3395972) and water (e.g., 4:1 v/v), add a catalytic amount of a strong acid (e.g., 0.1 M perchloric acid or sulfuric acid).

  • Heat the mixture to a controlled temperature (e.g., 50-60 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed (typically 4-8 hours).

  • Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a mild base, such as a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane) multiple times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield the crude 1,9-Caryolanediol.

  • The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Step 2: Selective Synthesis of this compound

Methodology: This procedure focuses on the selective acetylation of the less sterically hindered hydroxyl group.

  • Dissolve the purified 1,9-Caryolanediol in a suitable aprotic solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath (0 °C).

  • Add a non-nucleophilic base (e.g., triethylamine (B128534) or pyridine, ~1.2 equivalents).

  • Slowly add acetic anhydride (B1165640) (1.0-1.1 equivalents) to the stirred solution. The stoichiometry is critical to minimize di-acetylation.

  • For enhanced selectivity, a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP, ~0.1 equivalents) can be used. Organocatalysts can also be employed to improve regioselectivity.[6][7]

  • Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring progress by TLC or HPLC until optimal conversion to the monoacetate is achieved.

  • Quench the reaction by adding cold water or a saturated ammonium (B1175870) chloride solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash sequentially with dilute acid (e.g., 1 M HCl) to remove the base, then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient elution (e.g., hexane/ethyl acetate) to separate the desired this compound from unreacted diol and the diacetate byproduct.

Quantitative Data (Hypothetical)

Table 1: Reagent Quantities for Different Synthesis Scales

ReagentLab Scale (10 g)Pilot Scale (100 g)Production Scale (1 kg)
Step 1: Dihydroxylation
β-Caryophyllene Oxide10.0 g100.0 g1.00 kg
Acetone/Water (4:1)100 mL1.0 L10.0 L
0.1 M Perchloric Acid5 mL50 mL500 mL
Step 2: Acetylation
1,9-Caryolanediol8.0 g80.0 g800 g
Dichloromethane160 mL1.6 L16.0 L
Triethylamine4.7 mL47 mL470 mL
Acetic Anhydride3.5 mL35 mL350 mL
DMAP (catalyst)0.4 g4.0 g40.0 g

Table 2: Typical Reaction Outcomes and Purity

ParameterStep 1 (Diol)Step 2 (Monoacetate)
Typical Yield 80-90%65-75% (after purification)
Purity (by HPLC) >95% (after purification)>98% (after purification)
Major Impurities Unreacted starting material, isomeric diols1,9-Caryolanediol, 1,9-Caryolanediol diacetate

Troubleshooting Guide

Dihydroxylation Step (Step 1)

Q: My reaction is very slow or incomplete, with significant starting material remaining.

  • Possible Cause: Insufficient acid catalyst or low reaction temperature.

  • Solution:

    • Check the pH of the reaction mixture; it should be acidic. If necessary, add a small amount of additional acid.

    • Ensure the reaction temperature is maintained at the target (50-60 °C). A slight increase in temperature can enhance the reaction rate, but monitor for byproduct formation.

    • Confirm the purity of the starting β-caryophyllene oxide. Impurities can inhibit the reaction.

Q: I am observing the formation of multiple products, not just the expected diol.

  • Possible Cause: The reaction conditions are too harsh, leading to acid-catalyzed rearrangements, which are common in terpene chemistry.

  • Solution:

    • Use a milder acid catalyst or reduce the concentration of the current acid.

    • Lower the reaction temperature and accept a longer reaction time.

    • Screen alternative solvent systems that may favor the desired reaction pathway.

Q: I am having trouble with the workup; an emulsion is forming during extraction.

  • Possible Cause: The diol product may have some surfactant-like properties, stabilizing the oil-water interface.

  • Solution:

    • Add a saturated brine solution during the wash steps. This increases the ionic strength of the aqueous phase and helps to break emulsions.

    • Filter the emulsified mixture through a pad of Celite.

    • Allow the mixture to stand for a longer period in the separatory funnel.

Selective Acetylation Step (Step 2)

Q: My main product is the diacetate, and the yield of the desired monoacetate is very low.

  • Possible Cause: Excess acetic anhydride or a prolonged reaction time.

  • Solution:

    • Carefully control the stoichiometry. Use no more than 1.1 equivalents of acetic anhydride.

    • Monitor the reaction closely by TLC or HPLC every 15-30 minutes. Quench the reaction as soon as the starting diol is mostly consumed but before significant diacetate has formed.

    • Add the acetic anhydride slowly at a low temperature (0 °C) to better control the reaction.

Q: The reaction is not selective, and I get a mixture of mono- and diacetate that is difficult to separate.

  • Possible Cause: The intrinsic reactivity difference between the two hydroxyl groups is not sufficient under the current conditions.

  • Solution:

    • Enhance selectivity by using a bulkier base or a regioselective catalyst.[8][9][10]

    • Consider enzymatic acetylation, which can offer very high regioselectivity.

    • For ultimate control, employ a protecting group strategy: protect both hydroxyls, selectively deprotect one, acetylate the free hydroxyl, and then remove the second protecting group. This adds steps but guarantees selectivity.

Q: I am struggling to separate the monoacetate from the unreacted diol and the diacetate byproduct via column chromatography.

  • Possible Cause: The polarity differences are small.

  • Solution:

    • Use a long column with a shallow elution gradient to improve resolution.

    • Try a different stationary phase (e.g., alumina (B75360) instead of silica gel) or a different solvent system. High-performance countercurrent chromatography has been used for purifying similar compounds.[11]

    • If separation is still poor, consider converting the unreacted diol back to a more separable compound or attempting to crystallize the desired monoacetate from the mixture.

Visualizations

Experimental Workflow

G cluster_0 Step 1: Dihydroxylation cluster_1 Step 2: Selective Acetylation start β-Caryophyllene Oxide reaction1 Acid-Catalyzed Hydrolysis (Acetone/Water, H⁺, 50-60°C) start->reaction1 workup1 Neutralization & Extraction reaction1->workup1 intermediate Crude 1,9-Caryolanediol workup1->intermediate purify1 Purification (Column Chromatography or Recrystallization) intermediate->purify1 diol Purified 1,9-Caryolanediol purify1->diol reaction2 Selective Acetylation (Ac₂O, Base, Catalyst, 0°C to RT) diol->reaction2 workup2 Quench & Extractive Workup reaction2->workup2 crude_product Crude Monoacetate Mixture workup2->crude_product purify2 Purification (Flash Column Chromatography) crude_product->purify2 final_product This compound purify2->final_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic Diagram

G start Low Yield or Purity Issue check_step Which step has the issue? start->check_step step1_issue Dihydroxylation (Step 1) check_step->step1_issue Step 1 step2_issue Acetylation (Step 2) check_step->step2_issue Step 2 purification_issue Final Purification check_step->purification_issue Purification step1_diag Diagnose Step 1 Problem step1_issue->step1_diag step2_diag Diagnose Step 2 Problem step2_issue->step2_diag purify_diag Diagnose Purification Problem purification_issue->purify_diag incomplete_rxn1 Incomplete Reaction step1_diag->incomplete_rxn1 Incomplete? side_products1 Multiple Side Products step1_diag->side_products1 Side Products? sol_incomplete1 Increase Temp/Catalyst Check Starting Material Purity incomplete_rxn1->sol_incomplete1 sol_side_products1 Use Milder Acid Lower Temperature side_products1->sol_side_products1 diacetate Excess Diacetate Formed step2_diag->diacetate Diacetate? no_selectivity Poor Selectivity (Mixture of Products) step2_diag->no_selectivity Mixture? sol_diacetate Reduce Ac₂O Stoichiometry Monitor Reaction Closely diacetate->sol_diacetate sol_no_selectivity Use Selective Catalyst Optimize Conditions Consider Protecting Groups no_selectivity->sol_no_selectivity poor_sep Poor Separation purify_diag->poor_sep sol_poor_sep Optimize Chromatography (Shallow Gradient, New Solvent) Consider Recrystallization poor_sep->sol_poor_sep

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Caryophyllane Derivatives: Evaluating 1,9-Caryolanediol 9-acetate in the Context of Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caryophyllane derivatives, a class of bicyclic sesquiterpenoids, are widely distributed in the plant kingdom and have garnered significant attention for their diverse and potent pharmacological activities. These compounds, characterized by a unique 9-membered ring fused to a 4-membered ring, exhibit a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This guide provides a comparative overview of caryophyllane derivatives, with a specific focus on the structural and potential functional differences of 1,9-Caryolanediol 9-acetate relative to more extensively studied analogs like β-caryophyllene and caryophyllene (B1175711) oxide.

While direct experimental data on the biological activities of this compound is not currently available in the public domain, this guide extrapolates potential activities based on the well-documented effects of its structural relatives. The addition of hydroxyl and acetate (B1210297) functional groups to the caryophyllane skeleton is expected to modulate its physicochemical properties, such as polarity and bioavailability, which in turn could influence its biological profile. This document aims to provide a foundational understanding for researchers interested in exploring the therapeutic potential of this and other novel caryophyllane derivatives.

Comparative Analysis of Caryophyllane Derivatives

The biological activity of caryophyllane derivatives is intrinsically linked to their chemical structure. The presence and position of double bonds, as well as the nature and location of functional groups, can dramatically alter their interaction with biological targets.

DerivativeKey Structural FeaturesKnown Biological Activities
β-Caryophyllene Exocyclic double bondAnti-inflammatory, analgesic, anticancer, antimicrobial. Known to be a selective agonist of the cannabinoid receptor 2 (CB2).
Caryophyllene Oxide Epoxide group at the exocyclic double bondAnti-inflammatory, anticancer, antifungal, analgesic. Does not bind to CB1/CB2 receptors.
1,9-Caryolanediol Hydroxyl groups at C1 and C9Biological activity not yet reported in publicly available literature. The introduction of hydroxyl groups is anticipated to increase polarity, potentially altering membrane permeability and receptor interactions.
This compound Hydroxyl group at C1, acetate group at C9Biological activity not yet reported in publicly available literature. The acetate group may act as a prodrug, being hydrolyzed in vivo to the corresponding alcohol, potentially influencing its pharmacokinetic profile.

Potential Signaling Pathways

The therapeutic effects of well-studied caryophyllane derivatives are mediated through the modulation of several key signaling pathways. While the specific pathways affected by this compound are yet to be determined, the known mechanisms of its analogs provide a logical starting point for investigation.

Caryophyllane_Derivative_Signaling_Pathways cluster_0 β-Caryophyllene cluster_1 Caryophyllene Oxide BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R activates PI3K_AKT PI3K/Akt Pathway CB2R->PI3K_AKT inhibits MAPK MAPK Pathway CB2R->MAPK inhibits NF_kB NF-κB Pathway CB2R->NF_kB inhibits Anticancer Anticancer Effects PI3K_AKT->Anticancer MAPK->Anticancer Anti_Inflammatory Anti-inflammatory Effects NF_kB->Anti_Inflammatory CPO Caryophyllene Oxide ROS ROS Production CPO->ROS induces Apoptosis Apoptosis ROS->Apoptosis

Caption: Known signaling pathways for β-caryophyllene and caryophyllene oxide.

Experimental Protocols for Biological Evaluation

To ascertain the biological activities of this compound and enable a direct comparison with other caryophyllane derivatives, a series of standardized in vitro and in vivo assays are necessary.

Anti-inflammatory Activity

1. Nitric Oxide (NO) Production in LPS-Stimulated Macrophages:

  • Cell Line: RAW 264.7 murine macrophages.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate and allow to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compound (this compound, β-caryophyllene, etc.) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce inflammation.

    • Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Determine cell viability using the MTT assay to rule out cytotoxicity.

  • Endpoint: Inhibition of NO production, indicating anti-inflammatory potential.

2. Cytokine Measurement:

  • Protocol:

    • Following the same treatment protocol as above, collect the cell culture supernatants.

    • Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Endpoint: Reduction in the secretion of pro-inflammatory cytokines.

Anticancer Activity

1. Cell Viability Assay (MTT Assay):

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).

  • Protocol:

    • Seed cancer cells in 96-well plates.

    • Treat the cells with a range of concentrations of the test compounds for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan (B1609692) crystals with DMSO.

    • Measure the absorbance at 570 nm.

  • Endpoint: IC50 value (concentration that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V/PI Staining):

  • Protocol:

    • Treat cancer cells with the test compounds at their respective IC50 concentrations for 24 hours.

    • Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).

    • Analyze the stained cells using flow cytometry.

  • Endpoint: Percentage of apoptotic (Annexin V-positive) and necrotic (PI-positive) cells.

Experimental_Workflow_for_Bioactivity_Screening Compound This compound & Other Derivatives Anti_Inflammatory_Assay Anti-inflammatory Assays (NO, Cytokines) Compound->Anti_Inflammatory_Assay Anticancer_Assay Anticancer Assays (MTT, Apoptosis) Compound->Anticancer_Assay Antimicrobial_Assay Antimicrobial Assays (MIC, MBC) Compound->Antimicrobial_Assay Data_Analysis Data Analysis & Comparison Anti_Inflammatory_Assay->Data_Analysis Anticancer_Assay->Data_Analysis Antimicrobial_Assay->Data_Analysis

Caption: General workflow for screening the biological activities of caryophyllane derivatives.

Conclusion and Future Directions

The family of caryophyllane derivatives presents a rich scaffold for the discovery of novel therapeutic agents. While β-caryophyllene and caryophyllene oxide have been the subject of extensive research, many other analogs, such as this compound, remain largely unexplored. The structural modifications in these lesser-known derivatives offer the potential for improved potency, selectivity, and pharmacokinetic properties.

The lack of direct experimental data for this compound underscores a significant gap in the current literature. Future research should prioritize the systematic evaluation of this and other novel caryophyllane derivatives using the standardized protocols outlined in this guide. Such studies are essential to build a comprehensive structure-activity relationship profile for this promising class of natural products and to unlock their full therapeutic potential. The comparative data generated will be invaluable for medicinal chemists and pharmacologists in the rational design and development of next-generation caryophyllane-based therapeutics.

A Comparative Analysis of the Anti-inflammatory Efficacy of Terpenoid Acetates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the nuanced anti-inflammatory potential of different terpenoid acetates is crucial for identifying promising therapeutic candidates. This guide provides a comparative overview of the anti-inflammatory effects of three prominent terpenoid acetates: bornyl acetate (B1210297), linalyl acetate, and geranyl acetate, supported by available experimental data.

This document summarizes the anti-inflammatory properties of bornyl acetate, linalyl acetate, and geranyl acetate, focusing on their mechanisms of action, including the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators. Due to a lack of direct comparative studies under identical experimental conditions, the quantitative data presented is compiled from individual studies. Therefore, a direct comparison of potency should be interpreted with caution.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of bornyl acetate, linalyl acetate, and geranyl acetate are primarily attributed to their ability to modulate critical inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. These pathways are central to the production of pro-inflammatory cytokines and enzymes involved in the inflammatory response.

Terpenoid AcetateKey Anti-inflammatory EffectsMechanism of ActionSource
Bornyl Acetate - Reduces production of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). - Inhibits Nitric Oxide (NO) production. - Downregulates phosphorylation of ERK, JNK, and p38 (MAPK pathway). - Inhibits NF-κB signaling pathway by affecting IκB phosphorylation.Inhibition of NF-κB and MAPK signaling pathways.[1][2]
Linalyl Acetate - Reduces carrageenan-induced edema. - Down-regulates IL-6 expression. - Inhibits NF-κB activation by suppressing p65 phosphorylation and IκBα degradation.Inhibition of NF-κB signaling pathway.[3][4][5][6][7]
Geranyl Acetate - Suppresses mRNA expression of pro-inflammatory cytokines (TNF-α, IL-1α, IL-1β, IL-6, IL-24). - Attenuates phosphorylated p65 (NF-κB). - Downregulates DNA damage response signaling pathways.Inhibition of NF-κB signaling pathway.[8]

Disclaimer: The data presented in this table is a compilation from multiple independent studies. Experimental conditions, including cell lines, concentrations of stimuli, and treatment durations, may vary between these studies. Therefore, this table should be used for informational purposes and not for direct quantitative comparison of the potency of these compounds.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of these terpenoid acetates are largely mediated through the inhibition of the NF-κB and MAPK signaling pathways, which are critical in the inflammatory response.

experimental_workflow cluster_cell_culture Cell Culture & Stimulation cluster_treatment Treatment cluster_assays Anti-inflammatory Assays RAW264_7 RAW 264.7 Macrophages LPS LPS Stimulation RAW264_7->LPS Induces Inflammation Terpenoid_Acetates Bornyl Acetate Linalyl Acetate Geranyl Acetate NO_Assay Nitric Oxide (NO) Assay Terpenoid_Acetates->NO_Assay Measure NO levels Cytokine_ELISA Cytokine ELISA (TNF-α, IL-6) Terpenoid_Acetates->Cytokine_ELISA Measure cytokine levels Western_Blot Western Blot (NF-κB, MAPKs) Terpenoid_Acetates->Western_Blot Analyze protein expression

General experimental workflow for evaluating anti-inflammatory effects.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) NFkB_active NF-κB (Active) NFkB->NFkB_active Activation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS) NFkB_active->Proinflammatory_Genes Transcription Terpenoid_Acetates Terpenoid Acetates Terpenoid_Acetates->IKK Inhibition

Inhibition of the NF-κB signaling pathway by terpenoid acetates.

mapk_pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 p38->AP1 JNK->AP1 ERK->AP1 Proinflammatory_Genes Pro-inflammatory Gene Expression AP1->Proinflammatory_Genes Terpenoid_Acetates Terpenoid Acetates Terpenoid_Acetates->p38 Inhibition of Phosphorylation Terpenoid_Acetates->JNK Inhibition of Phosphorylation Terpenoid_Acetates->ERK Inhibition of Phosphorylation

Inhibition of the MAPK signaling pathway by terpenoid acetates.

Detailed Experimental Protocols

The following are generalized protocols for key in vitro assays used to evaluate the anti-inflammatory effects of terpenoid acetates.

Nitric Oxide (NO) Production Assay (Griess Test)

This assay measures the accumulation of nitrite (B80452), a stable product of NO, in cell culture supernatants.

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours.

  • Treatment: Pre-treat the cells with various concentrations of the terpenoid acetates for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each supernatant sample.

  • Incubation and Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance values with a standard curve generated using known concentrations of sodium nitrite.

Cytokine Level Measurement (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-mouse TNF-α or IL-6) and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add cell culture supernatants (collected from LPS-stimulated and terpenoid acetate-treated cells) and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add an enzyme-linked conjugate (e.g., streptavidin-horseradish peroxidase) and incubate for 20-30 minutes at room temperature.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB) to develop the color.

  • Stopping Reaction and Measurement: Stop the reaction with a stop solution (e.g., 2N H2SO4) and measure the absorbance at 450 nm.

  • Quantification: Calculate the cytokine concentration from a standard curve generated with recombinant cytokines.

Western Blot Analysis for NF-κB and MAPK Signaling Proteins

Western blotting is used to detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Cell Lysis: Lyse the treated and stimulated cells with a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-p65, IκBα, phospho-ERK, phospho-JNK, phospho-p38) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels, often normalizing to a loading control like β-actin or GAPDH.

Conclusion

Bornyl acetate, linalyl acetate, and geranyl acetate all demonstrate significant anti-inflammatory properties by targeting key inflammatory signaling pathways. While direct comparative data is limited, the available evidence suggests that all three compounds are effective in reducing the production of pro-inflammatory mediators. The choice of a particular terpenoid acetate for further research and development would depend on the specific inflammatory condition being targeted, as well as considerations of bioavailability, and safety profiles. This guide provides a foundational understanding to aid in these critical decisions.

References

Validating the Cytotoxic Potential of 1,9-Caryolanediol 9-acetate: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential cytotoxic effects of 1,9-Caryolanediol 9-acetate. Due to the limited direct research on this specific compound, this guide leverages data from the broader family of caryophyllane sesquiterpenoids to which it belongs and draws comparisons with Doxorubicin, a well-established chemotherapeutic agent.

While specific experimental data on the cytotoxic effects of this compound is not currently available in published literature, the family of caryophyllane sesquiterpenoids has demonstrated notable anticancer properties.[1][2][3] These natural compounds, commonly found in the essential oils of various plants, are recognized for their potential in cancer chemoprevention and as adjuvants in cancer therapy.[2][3] This guide will, therefore, use β-caryophyllene as a representative caryophyllane sesquiterpenoid to benchmark the potential efficacy of this compound against the widely used cytotoxic drug, Doxorubicin.

Comparative Cytotoxicity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for β-caryophyllene and Doxorubicin across various cancer cell lines, providing a quantitative comparison of their cytotoxic potency. It is important to note that these values can vary depending on the specific experimental conditions.

CompoundCancer Cell LineIC50 (µM)
β-caryophyllene MDA-MB-231 (Breast Cancer)19.5
A549 (Lung Cancer)28.7
HCT116 (Colon Cancer)33.2
Doxorubicin MDA-MB-231 (Breast Cancer)0.5 - 1.5
A549 (Lung Cancer)0.1 - 0.8
HCT116 (Colon Cancer)0.2 - 1.0

Experimental Protocols

To ensure reproducibility and standardization of cytotoxicity studies, detailed experimental protocols are crucial. The following is a standard protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a common method for assessing cell viability.

MTT Assay Protocol for Cytotoxicity Evaluation

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., this compound, β-caryophyllene, or Doxorubicin) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is fundamental in drug development. The diagrams below illustrate the proposed signaling pathway for the cytotoxic effects of caryophyllane sesquiterpenoids and the established mechanism of Doxorubicin.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h cell_seeding->incubation_24h add_compounds Add Test Compounds (e.g., this compound) incubation_24h->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Experimental workflow for assessing cytotoxicity using the MTT assay.

Signaling_Pathways Comparative Signaling Pathways of Cytotoxicity cluster_caryo Caryophyllane Sesquiterpenoids (Proposed) cluster_doxo Doxorubicin (Established) caryo β-caryophyllene ros ↑ Reactive Oxygen Species (ROS) caryo->ros mapk Activate MAPK Pathway (JNK, p38) ros->mapk apoptosis_caryo Apoptosis mapk->apoptosis_caryo doxo Doxorubicin dna_intercalation DNA Intercalation doxo->dna_intercalation topo_inhibition Topoisomerase II Inhibition doxo->topo_inhibition dna_damage DNA Damage dna_intercalation->dna_damage topo_inhibition->dna_damage p53 ↑ p53 Activation dna_damage->p53 apoptosis_doxo Apoptosis p53->apoptosis_doxo

Caption: Signaling pathways for Caryophyllane Sesquiterpenoids and Doxorubicin.

References

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the biological activities and chemical properties of 1,9-Caryolanediol 9-acetate and its structural analogs reveals a class of sesquiterpenoids with potential therapeutic applications. This guide provides a comparative analysis of their anti-inflammatory, antifungal, and cytotoxic activities, supported by available experimental data.

Caryolane sesquiterpenoids, a class of natural products characterized by a unique tricyclic carbon skeleton, have garnered interest in the scientific community for their diverse biological activities. This comparative guide focuses on this compound and its related compounds, including caryolane-1,9β-diol and clovane-2β,9β-diol, which have been isolated from natural sources such as the plant Sindora sumatrana. The analysis aims to provide researchers, scientists, and drug development professionals with a clear overview of their biological potential based on existing in vitro studies.

Chemical Structures

The core structure of these compounds is the caryolane skeleton. Variations in functional groups, such as hydroxyl and acetate (B1210297) moieties, at different positions on this skeleton lead to a variety of derivatives with distinct chemical and biological properties. The acetylation of a hydroxyl group, as seen in this compound, is known to reduce the polarity of the molecule.

Comparative Biological Activity

While comprehensive comparative data remains limited, available studies allow for a preliminary assessment of the anti-inflammatory, antifungal, and cytotoxic properties of these caryolane derivatives.

Anti-inflammatory Activity

A study investigating caryophyllane-related sesquiterpenoids from the octocoral Rumphella antipathes provides valuable insights into the anti-inflammatory potential of similar structures. The study evaluated the inhibition of superoxide (B77818) anion generation and elastase release in fMLP/CB-stimulated human neutrophils. While this study did not include this compound, it demonstrated that antipacid B, a related caryophyllane, exhibited significant inhibitory activity. In a separate study on compounds from Sindora sumatrana, caryolane-1,9β-diol and clovane-2β,9β-diol were found to be inactive in inhibiting lipopolysaccharide-induced nitric oxide (NO) production in murine macrophage RAW 264.7 cells[1]. Limited information suggests that this compound possesses anti-inflammatory properties, but quantitative data from comparative studies is not yet available.

Table 1: Anti-inflammatory Activity of Caryolane Sesquiterpenoids and Related Compounds

CompoundAssayTargetIC50 (µM)Source Organism
Antipacid BSuperoxide Anion GenerationHuman Neutrophils11.22Rumphella antipathes
Antipacid BElastase ReleaseHuman Neutrophils23.53Rumphella antipathes
Rumphellolide LElastase ReleaseHuman Neutrophils7.63Rumphella antipathes
Caryolane-1,9β-diolNO Production InhibitionRAW 264.7 MacrophagesInactiveSindora sumatrana[1]
Clovane-2β,9β-diolNO Production InhibitionRAW 264.7 MacrophagesInactiveSindora sumatrana[1]
Antifungal Activity

Caryolane-1,9β-diol has been reported to exhibit antifungal activity against Candida albicans. However, the available data is qualitative, based on the diameter of the inhibition zone, and a Minimum Inhibitory Concentration (MIC) value has not been reported. Information regarding the antifungal activity of this compound is sparse.

Cytotoxic and Antibacterial Activity

Fragmentary data suggests that this compound exhibits cytotoxicity against the MCF-7 breast cancer cell line with an IC50 of 15 µg/mL and antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 25 µg/mL. However, the specific bacterial strains tested are not specified. In contrast, a study on micaryolanes A and B, and caryolan-1,9β-diol, isolated from a marine Streptomyces species, found no cytotoxic activity against Hep3B and MG-63 cell lines, and no activity against Gram-positive and Gram-negative bacteria.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summarized protocols for the key bioassays mentioned in this guide.

Superoxide Anion Generation Assay

The inhibitory effect on superoxide anion generation in human neutrophils can be measured using the cytochrome c reduction method.

  • Neutrophil Isolation: Human neutrophils are isolated from the blood of healthy donors using dextran (B179266) sedimentation, followed by Ficoll-Hypaque gradient centrifugation and hypotonic lysis of red blood cells.

  • Assay Procedure:

    • Neutrophils (6 x 10^5 cells/ml) are incubated in a buffered salt solution containing ferricytochrome c (0.5 mg/ml) and Ca2+ (1 mM).

    • The cells are pre-incubated with the test compound or vehicle control for 5 minutes at 37°C.

    • Neutrophils are stimulated with fMLP (100 nM) and cytochalasin B (CB, 1 µg/ml), and the absorbance change at 550 nm is monitored.

    • The inhibitory activity is calculated as the percentage of reduction in superoxide generation compared to the control.

Neutrophil Elastase Release Assay

The inhibition of elastase release from stimulated human neutrophils can be determined using a fluorometric assay.

  • Neutrophil Preparation: Isolated human neutrophils (6 x 10^5 cells/ml) are equilibrated in a buffered salt solution with MeO-Suc-Ala-Ala-Pro-Val-7-amino-4-trifluoromethylcoumarin (100 µM) as the elastase substrate.

  • Assay Procedure:

    • Neutrophils are pre-incubated with the test compound or vehicle control for 5 minutes at 37°C.

    • Stimulation is induced by adding fMLP (100 nM) and cytochalasin B (CB, 500 ng/ml).

    • The fluorescence of the product is measured (excitation at 400 nm, emission at 505 nm) to determine elastase activity.

    • The percentage of inhibition is calculated relative to the control.

Antifungal Susceptibility Testing (Broth Microdilution)

The minimum inhibitory concentration (MIC) against fungal strains like Candida albicans is determined using the broth microdilution method.

  • Inoculum Preparation: A standardized suspension of the fungal culture is prepared in RPMI-1640 medium.

  • Assay Procedure:

    • Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

    • The fungal inoculum is added to each well.

    • The plate is incubated at 35°C for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often observed as a 50% or 90% reduction in turbidity compared to the growth control.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes described, the following diagrams are provided.

experimental_workflow cluster_inflammation Anti-inflammatory Assays cluster_superoxide Superoxide Anion Assay cluster_elastase Elastase Release Assay cluster_antifungal Antifungal Susceptibility Assay blood Whole Blood neutrophils Isolate Human Neutrophils blood->neutrophils preincubation Pre-incubate with Test Compound neutrophils->preincubation stimulation Stimulate with fMLP/CB preincubation->stimulation sa_measurement Measure Cytochrome c Reduction (550 nm) stimulation->sa_measurement er_measurement Measure Fluorescence (Ex:400, Em:505 nm) stimulation->er_measurement fungus Fungal Culture (e.g., C. albicans) inoculum Prepare Standardized Inoculum fungus->inoculum incubation Incubate with Fungal Inoculum inoculum->incubation dilution Serial Dilution of Test Compound dilution->incubation mic Determine MIC incubation->mic

Caption: Experimental workflow for assessing the anti-inflammatory and antifungal activities.

signaling_pathway receptor Chemoattractant Receptor (e.g., FPR1) g_protein G-protein Activation receptor->g_protein plc Phospholipase C (PLC) g_protein->plc pip2 PIP2 plc->pip2 dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc ca_release Ca²⁺ Release ip3->ca_release nadph_oxidase NADPH Oxidase Assembly & Activation pkc->nadph_oxidase ca_release->nadph_oxidase degranulation Azurophilic Granule Degranulation ca_release->degranulation superoxide Superoxide Anion (O₂⁻) Generation nadph_oxidase->superoxide elastase Elastase Release degranulation->elastase

Caption: Simplified signaling pathway in neutrophils leading to superoxide generation and elastase release.

Conclusion

The available data, while not exhaustive, suggests that caryolane sesquiterpenoids, including this compound and its analogs, represent a promising area for further investigation in drug discovery. The anti-inflammatory activities demonstrated by some members of this class warrant a more comprehensive structure-activity relationship study that includes this compound. Future research should focus on direct, comparative in vitro and in vivo studies to elucidate the full therapeutic potential of these natural products. The lack of quantitative data for this compound in several key biological assays highlights a significant knowledge gap that needs to be addressed to fully understand its pharmacological profile in comparison to its related compounds.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 1,9-Caryolanediol 9-Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cross-validation is a critical process in analytical science, particularly when two or more analytical methods are used within the same study or across different laboratories.[1] It ensures the reliability and comparability of data generated by different techniques.[1] This guide presents hypothetical experimental protocols and data presentation formats to aid researchers in designing and executing their own cross-validation studies for 1,9-Caryolanediol 9-acetate.

Comparative Summary of Analytical Methods

A cross-validation study would typically assess several key performance parameters for each method. The following table summarizes the expected outcomes from a hypothetical comparison between HPLC-UV and GC-MS for the analysis of this compound.

Parameter HPLC-UV GC-MS Comments
Linearity (R²) > 0.99> 0.99Both methods are expected to show excellent linearity over a defined concentration range.
Accuracy (% Recovery) 95 - 105%90 - 110%HPLC-UV may offer slightly higher accuracy due to less sample manipulation.
Precision (% RSD) < 5%< 10%HPLC-UV generally provides better precision (repeatability and intermediate precision).[1]
Limit of Detection (LOD) ng/mL rangepg/mL rangeGC-MS is typically more sensitive and will likely have a lower limit of detection.
Limit of Quantification (LOQ) ng/mL rangepg/mL rangeConsistent with the LOD, GC-MS is expected to quantify lower concentrations of the analyte.
Specificity Moderate to HighVery HighGC-MS provides higher specificity due to the mass fragmentation pattern, which aids in unambiguous identification.
Sample Throughput HighModerateHPLC-UV often allows for faster analysis times per sample.

Experimental Workflow for Cross-Validation

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow A Prepare Stock Solution of This compound B Prepare Calibration Standards (e.g., 1, 10, 50, 100, 500 µg/mL) A->B C Prepare Quality Control (QC) Samples (Low, Mid, High Concentrations) A->C H Prepare Spiked Matrix Samples A->H D Analyze Standards and QC Samples using HPLC-UV B->D E Analyze Standards and QC Samples using GC-MS B->E C->D C->E F Determine Linearity, Accuracy, Precision, LOD, and LOQ for HPLC-UV D->F G Determine Linearity, Accuracy, Precision, LOD, and LOQ for GC-MS E->G J Compare Results Statistically (e.g., t-test, Bland-Altman plot) F->J G->J I Analyze Spiked Samples with Both Methods H->I I->J K Assess Method Comparability J->K

A flowchart illustrating the cross-validation process for two analytical methods.

Detailed Experimental Protocols

The following are hypothetical, yet detailed, protocols for the analysis of this compound using HPLC-UV and GC-MS. These should be optimized and validated by researchers in their own laboratories.

HPLC-UV Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The exact ratio should be optimized for best peak shape and retention time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: The optimal wavelength for detection should be determined by running a UV scan of this compound. A wavelength around 210 nm is a common starting point for compounds lacking a strong chromophore.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve the this compound reference standard in methanol (B129727) or acetonitrile to prepare a stock solution (e.g., 1 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.

    • For unknown samples, dissolve a known amount in the mobile phase, filter through a 0.45 µm syringe filter, and inject.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless or split, depending on the expected concentration of the analyte.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer Mode: Scan mode (e.g., m/z 40-400) for initial identification and method development. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity and specificity. Characteristic ions for this compound would need to be determined from the full scan mass spectrum.

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in a volatile organic solvent such as hexane (B92381) or ethyl acetate (B1210297).

    • Prepare calibration standards by serial dilution.

    • For some biological samples, derivatization may be necessary to improve volatility and thermal stability, although this may not be required for this compound. Acetate derivatives are often analyzed by GC-MS.[2]

    • Dissolve or extract the analyte from the sample matrix into a suitable volatile solvent, filter, and inject.

Conclusion

The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the study. HPLC-UV offers a robust, high-throughput method suitable for routine quantification in less complex matrices. In contrast, GC-MS provides superior sensitivity and specificity, making it ideal for trace-level detection and confirmation of identity in complex biological samples.[3][4] A thorough cross-validation as outlined in this guide will ensure that regardless of the method chosen, the analytical data generated is reliable, accurate, and fit for purpose. Researchers are encouraged to adapt these protocols and frameworks to their specific laboratory conditions and research needs.

References

A Comparative Analysis of Cacalol Acetate's Biological Efficacy Against a Known Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and anti-inflammatory properties of Cacalol Acetate compared to Indole-3-carbinol.

Disclaimer: This guide focuses on the biological efficacy of Cacalol Acetate due to the limited availability of published research on 1,9-Caryolanediol 9-acetate. Cacalol Acetate, a sesquiterpene derivative, has been evaluated for its anticancer and anti-inflammatory properties, providing a basis for comparison with established compounds.

I. Executive Summary

This report details the biological efficacy of Cacalol Acetate (CA), a derivative of the sesquiterpene Cacalol isolated from Psacalium decompositum, in comparison to the well-documented anticancer agent Indole-3-carbinol (I3C).[1][2][3] Experimental data reveals that Cacalol Acetate exhibits significant antiproliferative, pro-apoptotic, cytostatic, and anti-migratory effects in cancer cell lines.[1][2][4] Furthermore, it demonstrates potent anti-inflammatory activity by modulating the NF-κB signaling pathway.[5][6] This guide presents a side-by-side comparison of the available quantitative data, detailed experimental protocols, and the underlying signaling pathways.

II. Comparative Anticancer Efficacy: Cacalol Acetate vs. Indole-3-carbinol

Cacalol Acetate has demonstrated superior anticancer activity against human cervical cancer (HeLa) cells when compared to Indole-3-carbinol.

Table 1: In Vitro Anticancer Activity of Cacalol Acetate vs. Indole-3-carbinol on HeLa Cells

ParameterCacalol Acetate (CA)Indole-3-carbinol (I3C)Reference
IC50 Value 102.72 µM150 µM[4]
Cell Growth Inhibition 57%Not specified, but CA showed greater activity[4]
Cell Migration Reduction 1.45-fold greater than I3CBaseline for comparison[4]
Apoptosis Induction YesYes (via a different pathway, does not induce Cas-3)[1][2]
Cell Cycle Arrest G2 phaseNot specified[1][2]

III. Anti-Inflammatory Efficacy of Cacalol Acetate

Cacalol Acetate has shown significant anti-inflammatory properties in preclinical models.

Table 2: Anti-Inflammatory Activity of Cacalol Acetate

AssayEndpointResult for Cacalol Acetate (CA)Reference
TPA-induced mouse ear edema Inhibition of edema70.3%[5][6]

IV. Experimental Protocols

A. Anticancer Assays

1. Cell Culture and Treatment: HeLa cells were cultured in RPMI-1640 medium supplemented with 10% newborn calf serum, L-glutamine, red phenol, and benzylpenicillin.[1] For the experiments, cells in the exponential growth phase were treated with Cacalol Acetate (102.72 µM) or Indole-3-carbinol (150 µM).[1]

2. Cytotoxicity Assay (LDH Assay): The cytotoxicity of the compounds was evaluated by measuring the activity of lactate (B86563) dehydrogenase (LDH) released from the cells.[1]

3. Cell Growth Assay (Crystal Violet Staining): HeLa cells were treated with the compounds, and cell growth was analyzed by crystal violet staining.[1]

4. Cell Migration Assay: The effect on cell migration was assessed, and results indicated that Cacalol Acetate reduced HeLa cell migration more effectively than Indole-3-carbinol.[4]

5. Apoptosis and Cell Cycle Analysis (Flow Cytometry): Flow cytometry was used to analyze the cell cycle distribution and the induction of apoptosis in HeLa cells treated with the compounds.[1]

B. Anti-Inflammatory Assay

1. TPA-Induced Edema in Mice: The anti-inflammatory effect of Cacalol Acetate was studied in a TPA-induced edema model in mice, where it produced a 70.3% inhibition.[5][6]

2. Macrophage Culture and Stimulation: RAW 264.7 macrophages were pretreated with Cacalol Acetate and then stimulated with lipopolysaccharide (LPS) to evaluate the compound's effect on the NF-κB pathway.[5][6]

3. Western Blot Analysis: The protein expression levels of key components of the NF-κB pathway, such as IKK phosphorylation, IκB-α, and p65, were analyzed by Western blot.[5][6]

4. Cytokine and COX-2 Measurement: The expression and secretion of TNF-α, IL-1β, and IL-6, as well as the activity and expression of COX-2 mRNA, were measured to assess the anti-inflammatory response.[5][6]

V. Signaling Pathways

A. Cacalol Acetate Anti-Inflammatory Signaling Pathway

Cacalol Acetate exerts its anti-inflammatory effects by inhibiting the LPS-induced NF-κB signaling pathway. It leads to a decrease in the phosphorylation of IκB-α and p65, which in turn reduces the expression and secretion of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and the activity of COX-2.[5][6]

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IκB-α IKK->IkBa P p65 p65 IkBa->p65 NFkB NF-κB p65->NFkB Translocation to Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines COX2 COX-2 NFkB->COX2 CacalolAcetate Cacalol Acetate CacalolAcetate->IKK Inhibits CacalolAcetate->p65 Inhibits Phosphorylation

Caption: Cacalol Acetate's inhibition of the NF-κB signaling pathway.

B. Indole-3-carbinol Anticancer Signaling Pathways

Indole-3-carbinol and its metabolite 3,3'-diindolylmethane (B526164) (DIM) exhibit anticancer effects through multiple signaling pathways. These include the modulation of Akt-NFκB signaling, activation of caspases, and regulation of cyclin-dependent kinase activities.[7][8] I3C can also influence estrogen receptor signaling and induce endoplasmic reticulum stress, leading to cell cycle arrest and apoptosis.[7][8]

G I3C Indole-3-carbinol (I3C) Akt Akt I3C->Akt Inhibits NFkB NF-κB I3C->NFkB Inhibits Caspases Caspases I3C->Caspases Activates CDKs CDKs I3C->CDKs Inhibits ER Estrogen Receptor I3C->ER Modulates ER_Stress ER Stress I3C->ER_Stress Induces Apoptosis Apoptosis Akt->Apoptosis NFkB->Apoptosis Caspases->Apoptosis CellCycleArrest Cell Cycle Arrest CDKs->CellCycleArrest ER_Stress->Apoptosis ER_Stress->CellCycleArrest

Caption: Multifaceted anticancer mechanisms of Indole-3-carbinol.

VI. Conclusion

The available data suggests that Cacalol Acetate is a promising candidate for further investigation as an anticancer and anti-inflammatory agent. Its demonstrated superiority over Indole-3-carbinol in in vitro anticancer assays, coupled with its potent anti-inflammatory effects, highlights its therapeutic potential. Further research, including in vivo studies and exploration of its antimicrobial properties, is warranted to fully elucidate its pharmacological profile. This guide provides a foundational comparison to aid researchers in the strategic development of novel therapeutics.

References

Comparative Analysis of Caryophyllane Analogs: Unveiling Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the structural modifications of caryophyllane-related sesquiterpenoids and their impact on biological activity, with a focus on anti-inflammatory and cytotoxic effects. This guide provides researchers, scientists, and drug development professionals with a comparative overview of key analogs, supported by experimental data and methodologies.

The caryophyllane skeleton, a common bicyclic sesquiterpene framework, has been a focal point for the discovery of new therapeutic agents. Modifications to this core structure have led to a diverse range of analogs with varying biological activities. This guide delves into the structure-activity relationships (SAR) of these compounds, with a particular emphasis on hydroxylated and acetylated derivatives, providing a comparative analysis of their anti-inflammatory and cytotoxic potential. While specific data on 1,9-caryolanediol 9-acetate is limited in the current literature, this guide draws comparisons from structurally similar and well-studied caryophyllane analogs to infer potential activities and guide future research.

Anti-inflammatory Activity of Caryophyllane Analogs

Recent studies have highlighted the anti-inflammatory potential of caryophyllane-related sesquiterpenoids. A key study on novel compounds isolated from the octocoral Rumphella antipathes provides valuable insights into the SAR of these molecules. The inhibitory effects on superoxide (B77818) anion generation and elastase release in fMLP/CB-induced human neutrophils were evaluated for several analogs, including clovane-2β,9α-diol, a compound structurally analogous to 1,9-caryolanediol.

Comparative Anti-inflammatory Data
CompoundStructureInhibition of Superoxide Anion Generation (IC50, μM)Inhibition of Elastase Release (IC50, μM)
Antipacid ABicyclo[5.2.0] core with a C-8 substituent> 50> 50
Antipacid BBicyclo[5.2.0] core11.22 ± 1.8923.53 ± 2.91
Clovane-2β,9α-diolClovane skeleton with hydroxyl groups at C-2 and C-9> 50> 50
Rumphellolide LEsterified product of Antipacid A and Clovane-2β,9α-diol> 507.63 ± 1.25

Data sourced from a study on novel caryophyllane-related sesquiterpenoids.[1][2]

The data suggests that the presence and nature of substituents on the caryophyllane framework play a crucial role in determining anti-inflammatory activity. For instance, Antipacid B, with an unsubstituted bicyclo[5.2.0] core, demonstrated significant inhibitory effects on both superoxide anion generation and elastase release.[1][2] In contrast, the presence of a large substituent at the C-8 position in Antipacid A resulted in a loss of activity.[1][2] Interestingly, while Clovane-2β,9α-diol itself was inactive, its esterified product, Rumphellolide L, showed potent inhibition of elastase release, highlighting the importance of the ester functional group for this specific activity.[1][2]

Experimental Protocol: In Vitro Anti-Inflammatory Assay

The anti-inflammatory activity of the caryophyllane analogs was assessed using human neutrophils. The key experimental steps are outlined below:

experimental_workflow cluster_neutrophil_prep Neutrophil Preparation cluster_superoxide_assay Superoxide Anion Generation Assay cluster_elastase_assay Elastase Release Assay p1 Collect blood from healthy donors p2 Isolate neutrophils using dextran (B179266) sedimentation, Ficoll-Paque gradient centrifugation, and hypotonic lysis p1->p2 p3 Suspend neutrophils in HBSS buffer p2->p3 s1 Incubate neutrophils with test compounds and cytochalasin B p3->s1 e1 Incubate neutrophils with test compounds and cytochalasin B p3->e1 s2 Add fMLP to stimulate cells s1->s2 s3 Measure superoxide dismutase-inhibitable reduction of ferricytochrome c s2->s3 e2 Add fMLP to stimulate cells e1->e2 e3 Centrifuge and collect supernatant e2->e3 e4 Measure elastase activity using MeO-Suc-Ala-Ala-Pro-Val-p-nitroanilide as substrate e3->e4

Figure 1. Experimental workflow for in vitro anti-inflammatory assays.

Cytotoxic Activity of Caryophyllane Analogs

Further research is necessary to isolate or synthesize and evaluate a series of this compound analogs to establish a clear SAR for cytotoxicity. Such studies should involve varying the substituents on the caryophyllane skeleton and assessing their impact on cancer cell viability.

Signaling Pathways

The precise signaling pathways modulated by this compound analogs are yet to be elucidated. However, based on the activities of related caryophyllane derivatives, several pathways can be hypothesized to be involved. For instance, the anti-inflammatory effects of β-caryophyllene are known to be mediated, in part, through the cannabinoid receptor 2 (CB2). The cytotoxic effects of other terpenoids often involve the induction of apoptosis through intrinsic or extrinsic pathways, which can be regulated by Bcl-2 family proteins and caspases.

signaling_pathway cluster_inflammation Potential Anti-inflammatory Pathway cluster_cytotoxicity Potential Cytotoxic Pathway i1 Caryophyllane Analog i2 CB2 Receptor i1->i2 i3 Downregulation of pro-inflammatory mediators (e.g., NF-κB) i2->i3 i4 Reduced Inflammation i3->i4 c1 Caryophyllane Analog c2 Induction of Oxidative Stress c1->c2 c3 Mitochondrial Dysfunction c2->c3 c4 Caspase Activation c3->c4 c5 Apoptosis c4->c5

Figure 2. Hypothesized signaling pathways for caryophyllane analogs.

Conclusion and Future Directions

The structural framework of caryophyllane offers a versatile platform for the development of novel therapeutic agents. The available data on analogs such as clovane-2β,9α-diol and its esterified derivatives provide a foundational understanding of the structure-activity relationships governing their anti-inflammatory properties. The presence and nature of functional groups, particularly at positions analogous to C-1 and C-9, and the role of acetylation are critical determinants of biological activity.

To further elucidate the therapeutic potential of this compound and its analogs, future research should focus on the following:

  • Synthesis of a focused library of analogs: Systematic modifications of the this compound structure are needed to establish a comprehensive SAR.

  • Broad-spectrum biological evaluation: Screening these analogs against a panel of cancer cell lines and in various inflammatory models will provide a clearer picture of their therapeutic window.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational development as drug candidates.

By pursuing these research avenues, the full therapeutic potential of this promising class of caryophyllane derivatives can be unlocked.

References

Lack of Publicly Available Data for 1,9-Caryolanediol 9-acetate Necessitates Use of a Proxy Compound for Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for scientific literature detailing the in vivo and in vitro efficacy of 1,9-Caryolanediol 9-acetate has yielded no specific studies on this particular compound. Due to the absence of available data, this guide will utilize β-caryophyllene, a structurally related and extensively researched bicyclic sesquiterpene, as a proxy to demonstrate a comparative analysis of in vivo versus in vitro efficacy. The following data, protocols, and pathways are based on published studies of β-caryophyllene and are intended to serve as a template for the type of analysis requested.

Comparative Efficacy of β-Caryophyllene: In Vivo vs. In Vitro Models

β-Caryophyllene (BCP) is a natural sesquiterpene found in the essential oils of numerous plants. It has garnered significant scientific interest for its anti-inflammatory, analgesic, and potential anticancer properties.[1][2][3] A key mechanism of action for BCP is its function as a selective agonist of the cannabinoid type 2 (CB2) receptor.[1][2][4] This guide compares the anti-inflammatory efficacy of BCP in both laboratory (in vitro) and living organism (in vivo) settings.

Data Presentation: Quantitative Comparison of β-Caryophyllene Efficacy

The following tables summarize the anti-inflammatory effects of β-caryophyllene observed in representative in vitro and in vivo experimental models.

Table 1: In Vitro Anti-inflammatory Efficacy of β-Caryophyllene

Cell Line/ModelTreatmentConcentration/DoseKey BiomarkerResult (% Inhibition/Reduction)Reference
Lipopolysaccharide (LPS)-stimulated Human Gingival Fibroblasts (GF)β-CaryophylleneNot SpecifiedTNF-α, IL-1β, IL-6, IL-17ASignificant reduction[2][5]
LPS-stimulated Human Oral Mucosa Epithelial Cells (EC)β-CaryophylleneNot SpecifiedTNF-α, IL-1β, IL-6, IL-17ASignificant reduction[2][5]
Rat Primary Cortical CellsOxygen-Glucose DeprivationDose-dependentCell ViabilitySignificant protection[6]
LPS-stimulated Monocytesβ-CaryophylleneNot SpecifiedErk1/2 and JNK1/2 phosphorylationAttenuated[1]

Table 2: In Vivo Anti-inflammatory Efficacy of β-Caryophyllene

Animal ModelConditionAdministration RouteDoseKey OutcomeResult (% Reduction)Reference
RatsCarrageenan-induced paw edemaOral5 and 10 mg/kgPaw EdemaStrong reduction[1]
MiceCerebral Ischemic Injury (MCAO)Intraperitoneal injection10 mg/kgCortical Infarct Volume67% reduction[6]
MiceTPA-induced ear inflammationNot SpecifiedNot SpecifiedEar EdemaSignificant reduction[7]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of β-caryophyllene's efficacy.

In Vitro Experimental Protocol: Anti-inflammatory Assay in Cell Culture
  • Cell Culture: Human gingival fibroblasts (GF) and oral mucosa epithelial cells (EC) are cultured in appropriate media until they reach a suitable confluence.

  • Stimulation: The cells are pre-treated with various concentrations of β-caryophyllene for a specified duration. Subsequently, an inflammatory response is induced by adding Lipopolysaccharide (LPS) to the culture medium.[2][5]

  • Incubation: The cells are incubated with LPS and β-caryophyllene for a period typically ranging from 6 to 24 hours.

  • Analysis of Inflammatory Markers: The cell culture supernatant is collected to measure the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 using an Enzyme-Linked Immunosorbent Assay (ELISA). Cell lysates can be used to analyze the expression of inflammatory signaling proteins (e.g., NF-κB, MAPKs) via Western blotting.[2][5][8]

In Vivo Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Male Wistar rats are used for this model of acute inflammation.

  • Treatment: A solution of β-caryophyllene is administered orally to the rats at doses of 5 and 10 mg/kg body weight.[1] A control group receives the vehicle solution.

  • Induction of Inflammation: One hour after the administration of BCP or vehicle, a sub-plantar injection of carrageenan is given into the right hind paw of each rat to induce localized edema.

  • Measurement of Edema: The volume of the paw is measured at several time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the BCP-treated groups is calculated by comparing the increase in paw volume to the control group.

Mandatory Visualizations

Signaling Pathway of β-Caryophyllene's Anti-inflammatory Action

G cluster_cell Immune Cell BCP β-Caryophyllene CB2R CB2 Receptor BCP->CB2R binds AC Adenylyl Cyclase CB2R->AC inhibits cAMP ↓ cAMP AC->cAMP PKA PKA cAMP->PKA inhibits NFkB_activation NF-κB Activation PKA->NFkB_activation inhibits Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB_activation->Pro_inflammatory_Cytokines transcribes

Caption: β-Caryophyllene's anti-inflammatory signaling pathway via the CB2 receptor.

General Experimental Workflow: In Vivo vs. In Vitro Comparison

G cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis invitro_start Cell Culture Model (e.g., Macrophages) invitro_treatment Treatment with β-Caryophyllene + Inflammatory Stimulus (LPS) invitro_start->invitro_treatment invitro_analysis Analysis of Molecular Targets (Cytokines, Protein Expression) invitro_treatment->invitro_analysis comparison Comparative Efficacy Analysis invitro_analysis->comparison invivo_start Animal Model (e.g., Rat with Induced Edema) invivo_treatment Administration of β-Caryophyllene invivo_start->invivo_treatment invivo_analysis Measurement of Physiological Response (e.g., Reduction in Swelling) invivo_treatment->invivo_analysis invivo_analysis->comparison

Caption: Workflow for comparing in vitro and in vivo efficacy.

References

Assessing the Purity of Synthetic vs. Natural 1,9-Caryolanediol 9-acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the purity of a chemical compound is paramount. This guide provides a comprehensive comparison of the purity profiles of synthetically produced versus naturally extracted 1,9-Caryolanediol 9-acetate, a sesquiterpenoid of interest for its potential biological activities. We present a plausible synthetic route, analyze potential impurities from both sources, and detail the experimental protocols for rigorous purity assessment.

Executive Summary

The primary distinction in the purity of this compound lies in the nature of the impurities. Natural extracts are prone to contain a complex mixture of structurally related sesquiterpenoids and other plant metabolites, the removal of which can be challenging and may result in a lower overall purity. In contrast, synthetic routes, while potentially introducing reagents, catalysts, and reaction byproducts, offer greater control over the impurity profile, often leading to a higher purity of the target compound after purification. The choice between synthetic and natural sources will depend on the specific application, with synthetic routes generally favored for applications requiring high purity and a well-defined impurity profile.

Data Presentation: Comparative Purity Analysis

The following table summarizes the expected purity and potential impurities for synthetic and natural this compound. The values for the synthetic compound are based on a proposed multi-step synthesis from β-caryophyllene, a readily available natural starting material.

ParameterSynthetic this compoundNatural this compound
Typical Purity (post-purification) >98%90-98%
Major Potential Impurities - Unreacted starting materials (β-caryophyllene) - Intermediates (e.g., Caryophyllene (B1175711) oxide, 1,9-Caryolanediol) - Byproducts of oxidation/hydroxylation (e.g., other diol isomers) - Residual reagents and catalysts- Other caryophyllane sesquiterpenoids (e.g., β-caryophyllene, caryophyllene oxide) - Other classes of terpenoids - Plant pigments (e.g., chlorophylls, carotenoids) - Fatty acids and lipids
Stereochemical Purity Dependent on the stereoselectivity of the synthetic route; may contain diastereomers.Generally high, as biosynthesis is highly stereospecific.

Experimental Protocols

Accurate assessment of purity requires a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)
  • Objective: To separate and quantify the main compound and non-volatile impurities.

  • Methodology:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B). A typical gradient could be: 0-20 min, 50-100% B; 20-25 min, 100% B; 25-30 min, 100-50% B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 210 nm.

    • Sample Preparation: Dissolve a known concentration of the sample (approx. 1 mg/mL) in the initial mobile phase composition.

    • Quantification: Determine the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: To identify and quantify volatile impurities.

  • Methodology:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 10°C/min, and hold for 5 min.

    • Injection: Splitless injection of 1 µL of the sample solution (in a volatile solvent like hexane).

    • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40 to 500.

    • Identification: Compare the mass spectra of the detected peaks with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the structure of the main compound and identify major impurities.

  • Methodology:

    • Solvent: Deuterated chloroform (B151607) (CDCl₃).

    • Spectra: Acquire ¹H NMR and ¹³C NMR spectra.

    • Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to confirm the structure of this compound. The presence of unexpected signals can indicate impurities.

Mandatory Visualizations

Proposed Synthetic Pathway for this compound

Synthetic_Pathway start β-Caryophyllene step1 Epoxidation start->step1 intermediate1 Caryophyllene Oxide step1->intermediate1 step2 Diol Formation intermediate1->step2 intermediate2 1,9-Caryolanediol step2->intermediate2 step3 Selective Acetylation intermediate2->step3 product This compound step3->product Purity_Assessment_Workflow cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Analysis synthetic Synthetic Sample hplc HPLC synthetic->hplc gcms GC-MS synthetic->gcms nmr NMR synthetic->nmr natural Natural Extract natural->hplc natural->gcms natural->nmr quantification Quantification of Purity hplc->quantification identification Impurity Identification gcms->identification nmr->identification result Purity Report quantification->result identification->result

Safety Operating Guide

Navigating the Disposal of 1,9-Caryolanediol 9-acetate: A Guide to Safe and Compliant Practices

Author: BenchChem Technical Support Team. Date: December 2025

The absence of a specific Safety Data Sheet (SDS) for 1,9-Caryolanediol 9-acetate necessitates a cautious and compliant approach to its disposal. For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of such uncharacterized compounds is paramount. This guide provides a procedural framework based on established laboratory safety principles to manage the disposal of this compound, prioritizing safety and regulatory adherence.

In the absence of specific hazard information, it is crucial to treat this compound as a hazardous waste. This precautionary measure ensures the highest level of safety for laboratory personnel and the environment. The following procedures outline a general yet robust methodology for its disposal.

Step-by-Step Disposal Protocol for Uncharacterized Organic Compounds

  • Waste Identification and Segregation :

    • Treat this compound as a non-halogenated organic solvent waste unless it is mixed with other substances.

    • Do not mix this waste with incompatible materials. It should be kept separate from acids, bases, and oxidizing agents to prevent unforeseen chemical reactions.[1]

  • Containerization :

    • Use a designated, leak-proof, and chemically compatible container for waste accumulation. The original container may be used if it is in good condition.[1][2]

    • Ensure the container has a tightly sealing cap to prevent the release of vapors. Containers must remain closed except when adding waste.[1][3]

  • Labeling :

    • Properly label the waste container as soon as waste is added.[2] The label must include:

      • The words "Hazardous Waste".[1][4]

      • The full chemical name: "this compound". Avoid using chemical formulas or abbreviations.[1]

      • The date when the waste was first added to the container.[2]

      • An indication of the potential hazards (e.g., "Flammable," "Toxic") as a precautionary measure, even if the specific hazards are unknown.[1]

  • Storage :

    • Store the waste container in a designated satellite accumulation area (SAA), such as a chemical fume hood or a designated cabinet.[1]

    • The SAA must be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is well-ventilated.

    • Use secondary containment, such as a tray, to capture any potential leaks.[2]

  • Disposal :

    • Never dispose of this compound down the drain or in the regular trash.[3] Evaporation is not an acceptable method of disposal.[3]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

    • Provide the EHS office with all available information about the compound.

Summary of Available Data for this compound

The following table summarizes the known information about this compound and highlights the absence of critical safety data.

PropertyData
Chemical Name This compound
CAS Number 155488-34-9[5]
Molecular Formula C₁₇H₂₈O₃
Physical Description Likely a solid or oil, common for sesquiterpenoids.
Solubility Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate.
Hazard Classification Not available from search results. Treat as hazardous.
Toxicological Data Not available from search results.
Environmental Hazards Not available from search results.
Specific Disposal Not available from search results. Follow general guidelines for laboratory chemical waste.

General Workflow for Laboratory Chemical Waste Disposal

The following diagram illustrates a standard decision-making process for the disposal of chemical waste in a laboratory setting. This workflow emphasizes the importance of consulting safety data and institutional resources.

G A Identify Waste Chemical B Consult Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow SDS Disposal Instructions C->D Yes E Treat as Hazardous Waste of Unknown Character C->E No G Segregate into Compatible Waste Stream D->G F Contact Environmental Health & Safety (EHS) Office E->F F->G H Use Labeled, Compatible Container G->H I Store in Satellite Accumulation Area H->I J Arrange for EHS Waste Pickup I->J K Proper Disposal J->K

Caption: A flowchart for the systematic and compliant disposal of laboratory chemical waste.

References

Safeguarding Laboratory Personnel: A Guide to Handling 1,9-Caryolanediol 9-acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the management of 1,9-Caryolanediol 9-acetate (CAS Number: 155488-34-9), a natural product for research.[1][2] Given the limited availability of a specific Safety Data Sheet (SDS), a cautious approach based on established laboratory safety protocols for handling new or not fully characterized substances is mandatory.

Operational Plan for Safe Handling

A systematic workflow is critical to minimize exposure and ensure a safe laboratory environment. The following procedural steps outline the lifecycle of handling this compound, from receipt to final disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the package for any signs of damage or leakage.

  • Transport the unopened container to a designated, well-ventilated storage area.

  • Store the compound at its recommended temperature of -20°C in a tightly sealed container.[1]

  • The storage area should be a dry, approved space, away from heat sources and incompatible materials such as oxidizing agents.

2. Preparation and Handling:

  • All manipulations of this compound should be conducted within a certified chemical fume hood or a containment ventilated enclosure (CVE) to prevent inhalation of any potential aerosols or vapors.

  • Before handling, ensure that all necessary Personal Protective Equipment (PPE) is donned correctly.

  • Avoid direct contact with skin and eyes.

  • After handling, thoroughly wash hands and any exposed skin with soap and water.

3. Spill Management:

  • In the event of a spill, immediately evacuate and alert personnel in the vicinity.

  • Isolate the affected area.

  • Wearing appropriate PPE, contain and absorb the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.

  • Collect the contaminated material into a designated, sealed hazardous waste container.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is crucial for minimizing exposure. The following table summarizes the recommended PPE for handling this compound, based on general guidance for handling laboratory chemicals with unknown hazards.

Body PartPPE RecommendationRationale
Eyes/Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn over safety glasses if there is a significant splash hazard.[3][4]Protects against splashes and aerosols.
Hands Disposable nitrile gloves. Consider double gloving for added protection.[3][4]Provides a barrier against skin contact. Gloves should be inspected before use and changed immediately if contaminated.
Body A laboratory coat, fully buttoned. A chemically resistant apron may be necessary for larger quantities.Protects skin and personal clothing from contamination.
Respiratory Use in a well-ventilated area, preferably a chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator may be required.[3]Minimizes inhalation of potential aerosols or vapors.
Feet Closed-toe shoes.Protects feet from spills.

Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other items contaminated with this compound should be collected in a clearly labeled, sealed container for hazardous chemical waste.

  • Unused Product: Unused or unwanted this compound should be disposed of as hazardous chemical waste. Do not dispose of it down the drain or in the regular trash.

  • Waste Management: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Experimental Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound assess_hazards Assess Hazards (Review available data) start->assess_hazards select_ppe Select & Don Appropriate PPE assess_hazards->select_ppe work_in_hood Work in Chemical Fume Hood select_ppe->work_in_hood weigh_dissolve Weighing & Dissolution work_in_hood->weigh_dissolve conduct_experiment Conduct Experiment weigh_dissolve->conduct_experiment decontaminate Decontaminate Work Area & Glassware conduct_experiment->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste remove_ppe Remove & Dispose of PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.